ACP-5862
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
4-[8-amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N7O3/c1-2-6-21(35)29-14-5-7-19(34)25-32-22(23-24(27)30-15-16-33(23)25)17-9-11-18(12-10-17)26(36)31-20-8-3-4-13-28-20/h3-4,8-13,15-16H,5,7,14H2,1H3,(H2,27,30)(H,29,35)(H,28,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAATUBTUPPERZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCCC(=O)C1=NC(=C2N1C=CN=C2N)C3=CC=C(C=C3)C(=O)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of ACP-5862: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACP-5862 is the major and pharmacologically active metabolite of acalabrutinib (B560132), a second-generation, highly selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] Acalabrutinib is approved for the treatment of various B-cell malignancies.[4][5] Understanding the mechanism of action of its primary metabolite, this compound, is crucial for a comprehensive assessment of the drug's overall efficacy and safety profile. This technical guide provides a detailed overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes.
Core Mechanism: Covalent Inhibition of Bruton's Tyrosine Kinase (BTK)
The primary mechanism of action of this compound is the irreversible, covalent inhibition of Bruton's tyrosine kinase (BTK) .[2][4][5] BTK is a non-receptor tyrosine kinase and a critical component of the B-cell receptor (BCR) signaling pathway.[2] This pathway is essential for the proliferation, trafficking, chemotaxis, and adhesion of B-cells.[2]
This compound, like its parent compound acalabrutinib, forms a covalent bond with a cysteine residue (Cys481) located in the active site of the BTK enzyme.[2] This irreversible binding permanently inactivates the kinase, thereby blocking the downstream signaling cascade that promotes the survival and proliferation of malignant B-cells.[2]
The formation of this compound from acalabrutinib occurs through oxidation of the pyrrolidine (B122466) ring, a process primarily mediated by the cytochrome P450 enzyme CYP3A4 .[4][5] Despite this structural modification, the butynamide electrophile responsible for the covalent interaction with Cys481 remains intact, preserving the core inhibitory mechanism.
Quantitative Data Summary
The following tables summarize the key quantitative parameters that define the interaction of this compound with its target and its overall pharmacological profile.
Table 1: In Vitro Potency and Binding Kinetics of this compound
| Parameter | Value | Notes |
| IC50 (BTK) | 5.0 nM[1][6] | Half-maximal inhibitory concentration against BTK enzyme. |
| EC50 (CD69 Expression) | 64 ± 6 nM[3] | Half-maximal effective concentration in a human whole blood assay measuring B-cell activation. |
| EC90 (CD69 Expression) | 544 ± 376 nM[3] | Concentration for 90% inhibition of B-cell activation in human whole blood. |
| BTK Inactivation Potency (k_inact_/K_I_) | 2-fold lower than acalabrutinib[3] | A measure of the efficiency of covalent bond formation. |
| BTK Affinity (K_I_) | Similar to acalabrutinib[3] | The initial non-covalent binding affinity to BTK. |
| BTK Inactivation Rate (k_inact_) | Half that of acalabrutinib[3] | The rate of covalent bond formation after initial binding. |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Notes |
| Half-Life (t½) | 6.9 hours[1] | Human | Following a single 100 mg oral dose of acalabrutinib. |
| Mean Exposure (AUC) | ~2-3 fold higher than acalabrutinib[1][2] | Human | Geometric mean exposure. |
| Plasma Protein Binding | 98.6%[1] | Human | |
| Plasma Protein Binding | 98.6%[1] | Mouse | |
| Plasma Protein Binding | 99.8%[1] | Rat | |
| Plasma Protein Binding | 94.3%[1] | Dog |
Table 3: Metabolic Parameters of this compound
| Parameter | Value | Enzyme | Notes |
| Formation K_m_ | 2.78 µM[4][5] | CYP3A4 | Michaelis constant for the formation of this compound from acalabrutinib. |
| Formation V_max_ | 4.13 pmol/pmol CYP3A/min[4][5] | CYP3A4 | Maximum rate of this compound formation. |
| Intrinsic Clearance | 23.6 µL/min/mg[4][5] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Biochemical Kinase Inhibition Assay (LanthaScreen™)
Objective: To determine the in vitro potency (IC50) of this compound against purified BTK enzyme.
Methodology:
-
Reagents: Recombinant human BTK enzyme, LanthaScreen™ Tb-anti-pY antibody, TR-FRET dilution buffer, and a fluorescently labeled substrate peptide.
-
Procedure:
-
A dilution series of this compound is prepared in the assay buffer.
-
The BTK enzyme and the fluorescently labeled substrate are incubated with the different concentrations of this compound.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped by the addition of EDTA.
-
The terbium-labeled anti-phosphotyrosine antibody is added to detect the phosphorylated substrate.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured using a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Kinase Selectivity Profiling (KINOMEscan™)
Objective: To assess the selectivity of this compound across a broad range of human kinases.
Methodology:
-
Principle: This is a competition binding assay where the test compound (this compound) competes with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.
-
Procedure:
-
A library of DNA-tagged kinases is incubated with this compound at a fixed concentration (e.g., 1 µM).
-
The kinase-inhibitor mixtures are then passed over a column containing the immobilized ligand.
-
Kinases that are not bound to this compound will bind to the immobilized ligand, while those complexed with this compound will flow through.
-
The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
-
-
Data Analysis: The results are expressed as the percentage of the control (DMSO) signal. A lower percentage indicates a higher degree of inhibition.
Cellular B-Cell Activation Assay (CD69 Expression)
Objective: To determine the functional potency of this compound in inhibiting B-cell activation in a cellular context.
Methodology:
-
Sample: Freshly collected human whole blood or isolated peripheral blood mononuclear cells (PBMCs).
-
Procedure:
-
The blood or PBMC samples are incubated with a dilution series of this compound for a specified period.
-
B-cell activation is stimulated by adding an anti-IgD or anti-IgM antibody.
-
The samples are incubated to allow for the upregulation of the early activation marker, CD69, on the surface of B-cells.
-
The cells are then stained with fluorescently labeled antibodies against B-cell markers (e.g., CD19 or CD20) and CD69.
-
The expression of CD69 on the B-cell population is quantified using flow cytometry.
-
-
Data Analysis: The EC50 value is determined by plotting the percentage of CD69-positive B-cells against the concentration of this compound and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of BTK Inhibition
Caption: BTK Signaling Pathway and Covalent Inhibition by this compound.
Experimental Workflow for Cellular B-Cell Activation Assay
Caption: Workflow for CD69-based B-Cell Activation Assay.
Logical Relationship of Acalabrutinib and this compound
References
- 1. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. chayon.co.kr [chayon.co.kr]
- 4. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. An in vitro approach to detect metabolite toxicity due to CYP3A4-dependent bioactivation of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Active Metabolite ACP-5862: A Core Component of Acalabrutinib's Clinical Profile
A Technical Whitepaper for Drug Development Professionals
Executive Summary
ACP-5862, the principal active metabolite of the second-generation Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib (B560132), is a critical contributor to the therapeutic efficacy of its parent drug. This document provides an in-depth technical guide on the discovery, proposed synthesis, and pharmacological characterization of this compound. Formed via CYP3A4-mediated metabolism of acalabrutinib, this compound is a potent covalent inhibitor of BTK in its own right. With a longer half-life and two- to three-fold higher systemic exposure than acalabrutinib, this compound's sustained target engagement is integral to the overall clinical activity observed with acalabrutinib treatment. This whitepaper details the metabolic pathway, outlines a plausible synthetic route, and presents key quantitative data and experimental methodologies relevant to researchers and scientists in the field of drug development.
Discovery of this compound: A Metabolite-Driven Contribution to Efficacy
The discovery of this compound is intrinsically linked to the clinical development and metabolic profiling of its parent compound, acalabrutinib. During preclinical and clinical studies, comprehensive analysis of acalabrutinib's absorption, distribution, metabolism, and excretion (ADME) revealed the presence of a major circulating metabolite, initially designated M27.[1] This metabolite was found to have a geometric mean exposure (AUC) approximately two- to three-fold higher than that of acalabrutinib itself.[2]
Subsequent in vitro biosynthetic reactions followed by purification and structural elucidation using nuclear magnetic resonance (NMR) spectroscopy identified M27 as a pyrrolidine (B122466) ring-opened ketone/amide derivative of acalabrutinib.[1][3] This structurally confirmed metabolite was named this compound.[1] Further investigation into its pharmacological activity revealed that this compound is not an inactive byproduct but a potent, covalent inhibitor of BTK, contributing significantly to the overall therapeutic effect of acalabrutinib.[1][4]
The primary pathway for the formation of this compound is through the oxidation of the pyrrolidine ring of acalabrutinib, a reaction predominantly catalyzed by cytochrome P450 3A4 (CYP3A4) enzymes in the liver.[5][6] This metabolic conversion is a key aspect of acalabrutinib's pharmacokinetic profile.
Metabolic Pathway of Acalabrutinib to this compound
The metabolic transformation of acalabrutinib to its active metabolite this compound is a critical step in its mechanism of action. The following diagram illustrates this biotransformation process.
Caption: Metabolic conversion of Acalabrutinib to this compound.
Proposed Synthesis Pathway of this compound
While the exact, scaled-up synthesis protocol for this compound is proprietary, a plausible synthetic route can be deduced from its chemical structure: 4-(8-Amino-3-(4-(but-2-ynamido)butanoyl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide. The synthesis would likely involve the coupling of key intermediates. A logical retrosynthetic analysis suggests the formation of the final molecule from two primary building blocks: the imidazo[1,5-a]pyrazine (B1201761) core with the benzamide (B126) side chain, and the but-2-ynamido butanoic acid side chain.
A proposed forward synthesis could proceed as follows:
-
Synthesis of the Imidazo[1,5-a]pyrazine Core: This would likely begin with a substituted pyrazine (B50134) derivative which is then cyclized to form the imidazo[1,5-a]pyrazine ring system. The 1-position would be functionalized with the 4-(N-(pyridin-2-yl)carbamoyl)phenyl group, and the 8-position would bear a protected amino group.
-
Preparation of the Side Chain: 4-(But-2-ynamido)butanoic acid can be synthesized by reacting 4-aminobutanoic acid with but-2-ynoic acid or an activated derivative thereof.
-
Coupling Reaction: The final step would involve an amide coupling reaction between the amino group of a 4-amino-butanoyl-substituted imidazo[1,5-a]pyrazine intermediate and but-2-ynoic acid, or a similar acylation reaction.
This proposed pathway is a high-level overview based on established organic chemistry principles. The actual synthesis would require careful optimization of reaction conditions, protecting group strategies, and purification methods.
Quantitative Pharmacological Data
The pharmacological and pharmacokinetic parameters of this compound have been well-characterized, highlighting its significant contribution to the clinical profile of acalabrutinib.
Table 1: In Vitro Potency and Metabolism Kinetics
| Parameter | Value | Analyte | Source |
| BTK IC50 | 5.0 nM | This compound | [7] |
| BTK IC50 | 3.0 nM | Acalabrutinib | [7] |
| CYP3A4-mediated Formation Km | 2.78 µM | This compound | [6] |
| CYP3A4-mediated Formation Vmax | 4.13 pmol/pmol CYP3A/min | This compound | [6] |
| Intrinsic Clearance | 23.6 µL/min/mg | This compound | [6] |
Table 2: Human Pharmacokinetic Parameters
| Parameter | Value | Analyte | Source |
| Half-Life (t½) | 6.9 hours | This compound | [7] |
| Half-Life (t½) | 1.0 hour | Acalabrutinib | [2] |
| Time to Peak (Tmax) | 1.6 hours (range: 0.9-2.7) | This compound | [2] |
| Time to Peak (Tmax) | 0.9 hours (range: 0.5-1.9) | Acalabrutinib | [2] |
| Apparent Clearance (CL/F) | 21.9 L/h | This compound | [8][9] |
| Apparent Clearance (CL/F) | 169 L/h | Acalabrutinib | [8][9] |
| Volume of Distribution (Vdss) | ~67 L | This compound | [2] |
| Volume of Distribution (Vdss) | ~101 L | Acalabrutinib | [2] |
| Plasma Protein Binding | 98.6% | This compound | [2] |
| Plasma Protein Binding | 97.5% | Acalabrutinib | [2] |
Experimental Protocols
The characterization of this compound involves several key experimental methodologies.
In Vitro Metabolism and Enzyme Kinetics
-
Objective: To identify the enzymes responsible for the formation of this compound and to determine the kinetic parameters of this metabolic conversion.
-
Methodology:
-
Incubate acalabrutinib with recombinant human cytochrome P450 (rCYP) enzymes (e.g., CYP3A4, CYP2B6, etc.) and human liver microsomes.
-
Monitor the formation of this compound over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
For kinetic analysis, incubate varying concentrations of acalabrutinib with rCYP3A4 and determine the rate of this compound formation.
-
Fit the data to the Michaelis-Menten equation to calculate the Km (Michaelis constant) and Vmax (maximum reaction velocity).[6]
-
BTK Inhibition Assay
-
Objective: To determine the in vitro potency of this compound in inhibiting BTK activity.
-
Methodology (Example: ADP-Glo™ Kinase Assay):
-
Prepare a reaction mixture containing recombinant BTK enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate the reaction to allow for ATP consumption.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Measure the luminescence, which is proportional to the amount of ADP formed and thus to the kinase activity.
-
Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Pharmacokinetic Analysis in Humans
-
Objective: To determine the pharmacokinetic profile of this compound following oral administration of acalabrutinib.
-
Methodology:
-
Administer a single oral dose of acalabrutinib (e.g., 100 mg) to healthy volunteers or patients.
-
Collect serial blood samples at predefined time points post-dose.
-
Process the blood samples to obtain plasma.
-
Quantify the concentrations of both acalabrutinib and this compound in the plasma samples using a validated LC-MS/MS method.[10]
-
Use pharmacokinetic modeling software to analyze the concentration-time data and calculate key parameters such as AUC, Cmax, Tmax, t½, CL/F, and Vd/F.
-
Mechanism of Action: BTK Signaling Pathway Inhibition
Both acalabrutinib and this compound exert their therapeutic effects by covalently inhibiting BTK, a crucial signaling molecule in the B-cell receptor (BCR) pathway. The following diagram illustrates the role of BTK in B-cell signaling and its inhibition by this compound.
Caption: Inhibition of the BTK signaling pathway by this compound.
By forming a covalent bond with a cysteine residue in the active site of BTK, this compound irreversibly inhibits its kinase activity.[2] This blockade of BTK signaling prevents the activation of downstream pathways necessary for B-cell proliferation, trafficking, and survival, ultimately leading to a reduction in malignant B-cell growth.[2]
Conclusion
This compound is a pharmacologically active and clinically significant metabolite of acalabrutinib. Its discovery through metabolic profiling and subsequent characterization have revealed its crucial role in the overall efficacy of its parent drug. With its high potency against BTK and a favorable pharmacokinetic profile that ensures sustained target engagement, this compound is a key component of acalabrutinib's therapeutic success. A thorough understanding of its formation, activity, and pharmacokinetics is essential for researchers and clinicians working to optimize BTK-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. medicine.com [medicine.com]
- 3. researchgate.net [researchgate.net]
- 4. Improved characterization of the pharmacokinetics of acalabrutinib and its pharmacologically active metabolite, ACP‐5862, in patients with B‐cell malignancies and in healthy subjects using a population pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Drug–Drug Interaction Potential of Acalabrutinib and Its Active Metabolite, ACP‐5862, Using a Physiologically‐Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of this compound, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Population Pharmacokinetics of the BTK Inhibitor Acalabrutinib and its Active Metabolite in Healthy Volunteers and Patients with B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exposure–response analysis of acalabrutinib and its active metabolite, ACP‐5862, in patients with B‐cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ACP-5862 as a Major Active Metabolite of Acalabrutinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acalabrutinib (B560132) is a second-generation, highly selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK) approved for the treatment of various B-cell malignancies.[1] Upon administration, acalabrutinib is extensively metabolized, with ACP-5862 identified as its major circulating and pharmacologically active metabolite.[2][3] This technical guide provides an in-depth overview of the formation, pharmacokinetics, pharmacodynamics, and clinical significance of this compound, highlighting its contribution to the overall therapeutic effect of acalabrutinib.
Metabolism and Formation of this compound
Acalabrutinib is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) enzymes.[4][5] The formation of this compound, also known as M27, involves the oxidation of the pyrrolidine (B122466) ring of acalabrutinib, resulting in a ring-opened ketone/amide structure.[2][3] This metabolic conversion is a key determinant of the overall exposure to active drug moieties in patients treated with acalabrutinib.
Pharmacokinetics of Acalabrutinib and this compound
While acalabrutinib has a relatively short half-life, its major active metabolite, this compound, exhibits a longer half-life and a significantly higher plasma exposure (AUC).[4][6] This prolonged exposure to an active moiety is believed to contribute substantially to the sustained BTK inhibition observed with acalabrutinib treatment.
Table 1: Comparative Pharmacokinetic Parameters of Acalabrutinib and this compound
| Parameter | Acalabrutinib | This compound | Reference(s) |
| Tmax (median, hours) | 0.9 (range: 0.5-1.9) | 1.6 (range: 0.9-2.7) | [1] |
| Half-life (t½, hours) | ~1.0 | ~6.9 | [4][6] |
| AUC Exposure Ratio (Metabolite/Parent) | - | ~2-3 fold higher | [1][4] |
| Apparent Clearance (CL/F, L/hr) | 159 | 13 | [1] |
| Volume of Distribution (Vdss, L) | ~101 | ~67 | [1] |
| Plasma Protein Binding (%) | 97.5 | 98.6 | [1] |
Pharmacodynamics and BTK Inhibition
Both acalabrutinib and this compound are potent and selective covalent inhibitors of BTK. They form an irreversible bond with the cysteine-481 residue in the active site of BTK, leading to the inhibition of its enzymatic activity.[1][6] While this compound is approximately 50% less potent than its parent compound in inhibiting BTK, its higher and more sustained plasma concentrations result in a significant contribution to the overall pharmacodynamic effect.[4][5]
Table 2: Comparative Pharmacodynamic and Enzyme Kinetic Parameters
| Parameter | Acalabrutinib | This compound | Reference(s) |
| BTK IC50 (nM) | 3 | 5.0 | [7] |
| BTK Inhibition Potency | - | ~50% less potent than Acalabrutinib | [4][5] |
| Kinase Selectivity | High | Similar to Acalabrutinib | [2][3] |
| k_inact/K_I (relative potency) | - | 2-fold lower than Acalabrutinib | [2] |
| This compound Formation Km (µM) | - | 2.78 | [2][3] |
| This compound Formation Vmax (pmol/pmol CYP3A/min) | - | 4.13 | [2][3] |
| Intrinsic Clearance (µL/min/mg) | - | 23.6 | [2][3] |
The inhibition of BTK by both acalabrutinib and this compound blocks signaling pathways crucial for B-cell proliferation, trafficking, chemotaxis, and adhesion.[1] This dual action on BTK by both the parent drug and its major active metabolite ensures a robust and sustained therapeutic effect.
Experimental Protocols
Recombinant CYP (rCYP) Reaction Phenotyping
-
Objective: To identify the specific CYP450 enzymes responsible for the metabolism of acalabrutinib to this compound.
-
Methodology:
-
Acalabrutinib is incubated with a panel of individual human recombinant CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4).
-
The reaction mixtures contain a buffered solution, a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system, and the specific rCYP enzyme.
-
Following incubation at 37°C, the reactions are quenched.
-
The formation of this compound is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The enzyme(s) that produce the highest amount of this compound are identified as the primary metabolizing enzymes.[2][3]
-
Biochemical Kinase Assay for BTK Inhibition
-
Objective: To determine the in vitro potency (e.g., IC50) of acalabrutinib and this compound against BTK.
-
Methodology:
-
Recombinant human BTK enzyme is incubated with a peptide substrate and ATP in a reaction buffer.
-
Serial dilutions of acalabrutinib or this compound are added to the reaction wells.
-
The kinase reaction is allowed to proceed for a specified time at room temperature.
-
The amount of phosphorylated substrate is quantified, often using a fluorescence-based or luminescence-based detection method.
-
The concentration of the inhibitor that results in 50% inhibition of BTK activity (IC50) is calculated from the dose-response curve.[2]
-
Cellular Assay for BTK Downstream Signaling (CD69 Expression)
-
Objective: To assess the functional inhibition of the BTK pathway in a cellular context.
-
Methodology:
-
Human peripheral blood mononuclear cells (PBMCs) or a B-cell line are pre-incubated with varying concentrations of acalabrutinib or this compound.
-
The B-cell receptor (BCR) is then stimulated (e.g., with anti-IgM) to activate the BTK signaling pathway.
-
After an incubation period (e.g., 18-24 hours), the cells are stained with a fluorescently labeled antibody against the early activation marker CD69.
-
The expression of CD69 on the B-cell surface is quantified by flow cytometry.
-
The effective concentration that inhibits 50% of the stimulated CD69 expression (EC50) is determined.
-
Clinical Significance and Conclusion
References
- 1. Next Generation BTK Inhibitors in CLL: Evolving Challenges and New Opportunities [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Cumulative review of hypertension in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
In Vitro and In Vivo Stability of ACP-5862: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACP-5862 is the major and pharmacologically active metabolite of acalabrutinib (B560132), a second-generation Bruton tyrosine kinase (BTK) inhibitor.[1][2][3] Understanding the stability of this compound is crucial for characterizing the overall efficacy and safety profile of acalabrutinib. This technical guide provides a comprehensive overview of the in vitro and in vivo stability of this compound, presenting key data, detailed experimental methodologies, and visual representations of the metabolic pathways.
In Vitro Stability of this compound
The in vitro metabolism of this compound is primarily mediated by the cytochrome P450 enzyme system.
Key Findings
-
Primary Metabolizing Enzyme: Recombinant cytochrome P450 (rCYP) reaction phenotyping has identified CYP3A4 as the primary enzyme responsible for the metabolism of this compound.[1][2][4][5]
-
Metabolic Pathway: this compound is formed from its parent drug, acalabrutinib, through CYP3A-mediated oxidation, which results in the opening of the pyrrolidine (B122466) ring.[3]
-
Enzyme Kinetics: The formation of this compound exhibits Michaelis-Menten kinetics.[1][4][5][6]
Quantitative In Vitro Stability Data
| Parameter | Value | Unit | Source |
| Formation Km | 2.78 | µM | [1][4][5][6] |
| Formation Vmax | 4.13 | pmol/pmol CYP3A/min | [1][4][5][6] |
| Intrinsic Clearance | 23.6 | µL/min per mg | [1][4][5][6] |
Experimental Protocol: In Vitro Metabolism of this compound in Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of this compound using human liver microsomes.
1. Materials and Reagents:
-
This compound
-
Human liver microsomes (from a pool of donors)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (B52724) (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
2. Incubation Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate human liver microsomes (final concentration typically 0.2-1.0 mg/mL) in phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding this compound (final concentration typically 1 µM) and the NADPH regenerating system to the pre-warmed microsome suspension.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
3. Analytical Method:
-
Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.
-
The analysis should be sensitive and specific for this compound.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) * (incubation volume / protein concentration).
In Vivo Stability of this compound
The in vivo stability of this compound has been characterized through pharmacokinetic (PK) studies in both healthy subjects and patients with B-cell malignancies.
Key Findings
-
Pharmacokinetic Profile: Following oral administration of acalabrutinib, this compound is readily formed and circulates in plasma.[1][4][7] The pharmacokinetics of this compound are best described by a two-compartment model with first-order elimination.[7]
-
Metabolite-to-Parent Ratio: The exposure to this compound is approximately 2-fold that of acalabrutinib.[8]
-
Half-Life: The terminal elimination half-life of this compound is approximately 7 hours, which is longer than that of the parent compound, acalabrutinib (1-2 hours).[8]
Quantitative In Vivo Pharmacokinetic Data
| Parameter | Value | Unit | Population | Source |
| Clearance (CL/F) | 21.9 | L/h | Healthy Volunteers & Patients | [6] |
| Central Volume of Distribution (Vc/F) | 38.5 | L | Healthy Volunteers & Patients | [6] |
| Peripheral Volume of Distribution (Vp/F) | 38.4 | L | Healthy Volunteers & Patients | [6] |
| Terminal Elimination Half-life | ~7 | hours | Patients | [8] |
Experimental Protocol: Population Pharmacokinetic (PK) Modeling
Population PK modeling is a powerful tool used to analyze in vivo data from multiple individuals to understand the typical PK behavior and variability within a population.
1. Data Collection:
-
Collect plasma concentration-time data for this compound from clinical studies involving healthy volunteers and patients receiving acalabrutinib.
-
Record demographic and clinical characteristics of the subjects (e.g., age, weight, renal function, hepatic function) to be investigated as potential covariates.
2. Model Development:
-
Use non-linear mixed-effects modeling software (e.g., NONMEM, Monolix) to develop a population PK model.
-
Start with a base structural model (e.g., one-, two-, or three-compartment model) to describe the concentration-time profile of this compound.
-
Incorporate inter-individual variability (IIV) on the PK parameters using an exponential error model.
-
Define a residual error model to account for unexplained variability (e.g., measurement error).
3. Covariate Analysis:
-
Investigate the influence of covariates on the PK parameters using a stepwise forward addition and backward elimination approach.
-
Identify statistically significant covariates that explain a portion of the inter-individual variability.
4. Model Validation:
-
Evaluate the goodness-of-fit of the final model using various diagnostic plots (e.g., observed vs. predicted concentrations, conditional weighted residuals vs. time).
-
Perform a visual predictive check (VPC) to compare the distribution of observed data with the distribution of simulated data from the final model.
-
Use bootstrapping techniques to assess the stability and robustness of the parameter estimates.
Visualizations
Metabolic Pathway of Acalabrutinib to this compound
Caption: Formation and subsequent metabolism of this compound.
In Vitro Metabolic Stability Experimental Workflow
Caption: Workflow for determining in vitro metabolic stability.
Conclusion
This compound, the primary active metabolite of acalabrutinib, demonstrates predictable in vitro and in vivo stability. Its formation and clearance are predominantly governed by CYP3A4. The longer half-life of this compound compared to its parent compound contributes to the overall sustained pharmacodynamic effect of acalabrutinib. The data and methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals working with this important therapeutic agent.
References
- 1. Identification and Characterization of this compound, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the Drug–Drug Interaction Potential of Acalabrutinib and Its Active Metabolite, ACP‐5862, Using a Physiologically‐Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Improved characterization of the pharmacokinetics of acalabrutinib and its pharmacologically active metabolite, this compound, in patients with B-cell malignancies and in healthy subjects using a population pharmacokinetic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exposure–response analysis of acalabrutinib and its active metabolite, ACP‐5862, in patients with B‐cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Known Off-Target Effects of ACP-5862
Prepared for: Researchers, scientists, and drug development professionals.
Core Subject: ACP-5862 is the major, pharmacologically active metabolite of acalabrutinib (B560132), a second-generation, irreversible Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3] Understanding the off-target profile of this compound is critical for a comprehensive assessment of the safety and efficacy of acalabrutinib. This document provides a detailed overview of the known off-target interactions of this compound, leveraging data from its parent compound, acalabrutinib, due to their similar kinase selectivity profiles.[2][4]
Executive Summary
This compound is a potent BTK inhibitor with an IC50 of 5.0 nM.[5] It is formed in humans via CYP3A-mediated oxidation of acalabrutinib.[2][4] Preclinical studies have established that this compound possesses a high degree of kinase selectivity, similar to that of acalabrutinib.[3][4] While its primary interaction is the covalent inhibition of BTK, broad-spectrum kinase profiling of the parent compound acalabrutinib has revealed minimal, but detectable, off-target binding. This guide summarizes the available quantitative data on these interactions, details the experimental protocols used for their characterization, and provides visual diagrams of relevant pathways and workflows.
Quantitative Off-Target Interaction Data
The off-target profile of a kinase inhibitor is crucial for predicting potential side effects. The data presented below is derived from assays performed on the parent compound, acalabrutinib. Given that this compound and acalabrutinib exhibit similar kinase selectivity profiles, these data serve as a strong proxy for the off-target activities of the metabolite.[2][4]
The following table summarizes the results from a KINOMEscan™ screen of acalabrutinib at a concentration of 1 µM against a panel of 395 kinases. The data is presented as percent inhibition relative to a control. Only kinases with notable inhibition are listed for brevity.
| Kinase Target | Family | Percent Inhibition at 1 µM Acalabrutinib |
| BTK | TEC | 100 |
| BMX | TEC | 98 |
| TEC | TEC | 93 |
| TXK | TEC | 91 |
| BLK | SRC | 88 |
| HCK | SRC | 81 |
| LYN | SRC | 74 |
| FGR | SRC | 71 |
| SRC | SRC | 65 |
| YES | SRC | 60 |
| ERBB4 | EGFR | 90 |
| ITK | TEC | 40 |
| EGFR | EGFR | 29 |
| ERBB2 | EGFR | 28 |
| JAK3 | JAK | 37 |
| Data sourced from supplementary materials of Herman et al., Clin Cancer Res, 2017.[1] |
This compound has been evaluated for its potential to cause drug-drug interactions through inhibition of CYP enzymes and interactions with drug transporters.
| Entity | Interaction Type | Details |
| This compound | CYP Inhibition | Weakly inhibits CYP2C9 and CYP2C19.[3] Also identified as a weak time-dependent inactivator of CYP3A4 and CYP2C8.[5] |
| Transporter Substrate | Substrate of multidrug resistance protein 1 (MDR1/P-gp) and breast cancer resistance protein (BCRP).[3] Not a substrate of OATP1B1 or OATP1B3.[3] | |
| Acalabrutinib | CYP Inhibition | Weakly inhibited CYP2C8, CYP2C9, and CYP3A4.[3] |
| Transporter Substrate | Substrate of P-gp and BCRP.[3] |
Experimental Protocols
The characterization of kinase inhibitor selectivity and off-target effects relies on a suite of specialized biochemical and cellular assays. Detailed methodologies for the key experiments cited are provided below.
This assay is used to quantitatively measure the binding of a test compound to a large panel of kinases.
-
Principle: The assay is based on a competitive binding format where a test compound is incubated with DNA-tagged kinases. The mixture is then applied to an affinity resin with an immobilized, active-site-directed ligand. Kinases that are not bound to the test compound will bind to the resin, while kinase-compound complexes will not. The amount of kinase bound to the resin is quantified using quantitative PCR (qPCR) of the DNA tag. A reduced qPCR signal indicates that the test compound has bound to the kinase and prevented its interaction with the resin.[6][7][8]
-
Protocol Outline:
-
Compound Preparation: The test compound (e.g., acalabrutinib) is prepared at a specified concentration (e.g., 1 µM) in DMSO.
-
Assay Plate Preparation: A panel of DNA-tagged kinases is dispensed into the wells of a microtiter plate.
-
Binding Reaction: The test compound is added to the wells containing the kinases and incubated to allow binding to reach equilibrium. A DMSO-only control is run in parallel.
-
Affinity Capture: The kinase-compound mixtures are transferred to plates containing streptavidin-coated magnetic beads treated with a biotinylated, immobilized affinity ligand.
-
Washing: The beads are washed to remove any unbound kinases or kinase-compound complexes.
-
Quantification: The amount of kinase remaining bound to the beads is quantified by qPCR using primers specific for the DNA tag on each kinase.
-
Data Analysis: The qPCR signal from the test compound wells is compared to the DMSO control wells. The results are expressed as "percent of control" or "percent inhibition".
-
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to determine the potency (IC50) of an inhibitor against a specific kinase.
-
Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test compound. The kinase is tagged (e.g., with GST), and a Europium (Eu)-labeled anti-tag antibody is used as the FRET donor. An Alexa Fluor™ 647-labeled tracer acts as the FRET acceptor. When the tracer is bound to the kinase-antibody complex, FRET occurs. A test compound that binds to the ATP site will displace the tracer, leading to a loss of FRET.[9][10]
-
Protocol Outline:
-
Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of the kinase (e.g., BTK), Eu-anti-tag antibody, and Alexa Fluor-labeled tracer.
-
Compound Dilution: Prepare a serial dilution of the test compound (e.g., this compound) in the kinase buffer containing a constant percentage of DMSO.
-
Assay Reaction: In a 384-well plate, add the test compound dilutions, followed by a pre-mixed solution of kinase and Eu-anti-tag antibody.
-
Tracer Addition: Add the Alexa Fluor-labeled tracer to all wells to initiate the binding competition.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Plate Reading: Read the plate on a TR-FRET-capable plate reader, measuring emission at both the donor wavelength (e.g., 615 nm) and the acceptor wavelength (e.g., 665 nm).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
This is a cellular assay used to measure the functional consequence of kinase inhibition on lymphocyte activation.
-
Principle: BTK is essential for B-cell receptor signaling, which leads to B-cell activation. CD69 is an early surface marker of lymphocyte activation. This assay measures the ability of a BTK inhibitor to block B-cell activation in a physiologically relevant matrix (whole blood). Activation is induced by a stimulant (e.g., anti-IgD), and the expression of CD69 on the surface of B-cells is quantified using flow cytometry.[4][11]
-
Protocol Outline:
-
Blood Collection: Collect human whole blood in tubes containing an anticoagulant (e.g., K3 EDTA).
-
Compound Incubation: Aliquot whole blood into tubes and add serial dilutions of the test compound (e.g., this compound) or a vehicle control (DMSO). Incubate for a short period.
-
Stimulation: Add a stimulant, such as anti-IgD antibody, to induce B-cell activation. Leave an unstimulated control.
-
Culture: Incubate the samples for 18-24 hours at 37°C in a CO2 incubator.
-
Staining: Add a cocktail of fluorescently labeled antibodies to identify B-cells (e.g., anti-CD19) and to quantify the activation marker (e.g., anti-CD69 PE).
-
Lysis: Add a red blood cell lysis buffer to lyse erythrocytes.
-
Data Acquisition: Analyze the samples on a flow cytometer. Gate on the B-cell population (CD19+) and measure the percentage of cells expressing CD69.
-
Data Analysis: Plot the percentage of CD69+ B-cells against the log of the inhibitor concentration to determine the EC50 value.
-
Mandatory Visualizations
Caption: On-target vs. potential off-target signaling pathways of this compound.
Caption: Experimental workflow for characterizing the selectivity of a kinase inhibitor.
References
- 1. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Characterization of this compound, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. chayon.co.kr [chayon.co.kr]
- 8. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. A Whole-Blood Assay for Qualitative and Semiquantitative Measurements of CD69 Surface Expression on CD4 and CD8 T Lymphocytes Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
The Intrinsic Activity of ACP-5862: A Technical Guide to its Binding Affinity for Bruton's Tyrosine Kinase
For Immediate Release
This technical guide provides a comprehensive analysis of the binding affinity and inhibitory activity of ACP-5862, the major active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib (B560132). Designed for researchers, scientists, and drug development professionals, this document details the quantitative binding parameters, experimental methodologies, and the molecular mechanism of action of this compound in relation to its target, BTK.
Executive Summary
This compound is a significant circulating metabolite of acalabrutinib, formed via CYP3A-mediated oxidation.[1][2] It retains the crucial butynamide electrophile, enabling it to act as a covalent inhibitor of BTK.[2] Preclinical studies have established that this compound possesses intrinsic inhibitory activity against BTK, contributing to the overall pharmacological effect of acalabrutinib. This guide consolidates the key findings related to its binding kinetics, potency, and selectivity, offering a detailed perspective for researchers in the field of kinase inhibitors and cancer therapeutics.
Mechanism of Action: Covalent Inhibition of BTK
Bruton's tyrosine kinase is a critical signaling enzyme in the B-cell antigen receptor (BCR) and cytokine receptor pathways, playing a vital role in B-cell proliferation, trafficking, and survival.[3][4] Like its parent compound, this compound is a second-generation, irreversible BTK inhibitor.[3] It forms a covalent bond with the cysteine residue at position 481 (Cys481) within the active site of the BTK enzyme.[3][5] This irreversible binding leads to the inhibition of BTK enzymatic activity, thereby blocking downstream signaling pathways necessary for the growth of malignant B-cells.[3][6]
Quantitative Binding Affinity and Potency
The interaction between this compound and BTK has been quantified through various biochemical and cellular assays. While this compound demonstrates potent inhibition of BTK, its potency is slightly lower than that of its parent compound, acalabrutinib.
Biochemical Inhibition Data
The half-maximal inhibitory concentration (IC50) and kinetic parameters (Ki, kinact) provide a direct measure of the inhibitor's potency and binding efficiency.
| Parameter | This compound | Acalabrutinib | Description | Source(s) |
| IC50 (Biochemical) | 5.0 nM | 3 nM | Half-maximal inhibitory concentration in a cell-free kinase assay. | [6][7][8] |
| Affinity (KI) | Similar | Similar | The equilibrium inhibition constant, indicating the affinity of the initial non-covalent binding. | [2] |
| Inactivation Rate (kinact) | ~50% of Acalabrutinib | - | The maximal rate of covalent bond formation. | [2] |
| Covalent Potency (kinact/KI) | ~2-fold lower | - | Overall efficiency of covalent inhibition. | [2] |
Cellular Activity Data
Cell-based assays measure the inhibitor's effectiveness in a more physiologically relevant context. The inhibition of B-cell activation is a key functional outcome.
| Parameter | This compound | Acalabrutinib | Description | Source(s) |
| EC50 (hWB CD69) | 64 ± 6 nM | 9.2 ± 4.4 nM | Half-maximal effective concentration for inhibiting anti-IgD-induced CD69 expression in human whole blood. | |
| EC90 (hWB CD69) | 544 ± 376 nM | 72 ± 20 nM | Effective concentration for 90% inhibition of CD69 expression in human whole blood. |
Experimental Protocols and Methodologies
The characterization of this compound involved several key experimental assays to determine its binding affinity, selectivity, and cellular function.
Biochemical Kinase Assays
-
LanthaScreen™ Kinase Assay: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to determine the apparent BTK IC50 over time.[2] The time-dependent nature of the IC50 values is characteristic of covalent inhibitors and allows for the calculation of binding kinetics, including KI and kinact. The assay typically involves incubating the kinase, a fluorescently labeled antibody, a substrate, and ATP with the inhibitor.
-
IMAP Assay: This assay was also utilized to measure BTK enzymatic activity and confirmed the biochemical potency of this compound, yielding an IC50 value of approximately 5 nM.[5] The IMAP (Immobilized Metal Affinity for Phosphochemicals) technology uses high-affinity binding of phosphate (B84403) groups to measure kinase activity.
Kinase Selectivity Profiling
-
KINOMEscan™: To assess the selectivity of this compound, its inhibition profile was evaluated at a concentration of 1 µM across a broad panel of kinases using the KINOMEscan platform.[2] This competitive binding assay quantifies the interactions between the test compound and a DNA-tagged kinase library. Results indicated that the kinase selectivity profile of this compound is very similar to that of acalabrutinib, demonstrating high selectivity for BTK over other kinases, including those with a similarly located cysteine residue (e.g., ITK, TEC, EGFR).[5]
Cellular Functional Assays
-
B-Cell Activation (CD69 Expression): On-target inhibition within B-cells was assessed by measuring the inhibition of B-cell antigen receptor (BCR)-mediated activation.[2] Human peripheral blood mononuclear cells or whole blood were stimulated with anti-IgD to induce the expression of the activation marker CD69 on the surface of B-cells. The inhibitory effect of this compound was quantified by flow cytometry, determining the EC50 and EC90 values.
Pharmacokinetic Profile
Understanding the pharmacokinetics of this compound is crucial for evaluating its contribution to the overall clinical activity of acalabrutinib.
| Parameter | Value (this compound) | Description | Source(s) |
| Half-Life (t1/2) | ~6.9 hours | The time required for the plasma concentration to reduce by half. | [7] |
| Mean Exposure (AUC) | ~2- to 3-fold higher than acalabrutinib | The total drug exposure over time. | [4][7] |
| Plasma Protein Binding | 98.6% | The extent to which the metabolite binds to proteins in the blood plasma. | [3][7] |
| Metabolism | Formed and metabolized by CYP3A4 | The primary enzyme responsible for its formation and clearance. | [1][5] |
Conclusion
The major circulating metabolite of acalabrutinib, this compound, is a potent and selective covalent inhibitor of Bruton's tyrosine kinase. While its intrinsic potency is approximately two-fold lower than that of acalabrutinib, its significantly higher plasma exposure suggests that this compound likely contributes to the overall clinical efficacy and pharmacodynamic effect observed in patients treated with acalabrutinib.[1][5] The data presented in this guide underscore the importance of characterizing major metabolites in drug development to fully understand a drug's mechanism of action and clinical profile.
References
- 1. Identification and Characterization of this compound, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medicine.com [medicine.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. acalabrutinib — TargetMol Chemicals [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | BTK | TargetMol [targetmol.com]
The Significant Contribution of ACP-5862 to the Clinical Efficacy of Acalabrutinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acalabrutinib (B560132), a second-generation Bruton's tyrosine kinase (BTK) inhibitor, has demonstrated significant efficacy in the treatment of B-cell malignancies. Its clinical activity is not solely attributable to the parent compound; its major, pharmacologically active metabolite, ACP-5862, plays a crucial role. This technical guide provides an in-depth analysis of the contribution of this compound to the overall efficacy of acalabrutinib, detailing its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used for its characterization.
Introduction
Acalabrutinib is a highly selective, irreversible BTK inhibitor that covalently binds to the cysteine residue (Cys481) in the active site of BTK, leading to the inhibition of its enzymatic activity.[1][2] BTK is a critical signaling molecule in the B-cell receptor (BCR) and cytokine receptor pathways, which are essential for B-cell proliferation, trafficking, chemotaxis, and adhesion.[1] Inhibition of BTK by acalabrutinib and its active metabolite, this compound, effectively disrupts these pathways, leading to decreased malignant B-cell proliferation and tumor growth.[1] this compound, also known as M27, is the primary circulating metabolite of acalabrutinib in humans and is formed through the oxidation of the pyrrolidine (B122466) ring of acalabrutinib, a reaction primarily catalyzed by cytochrome P450 3A4 (CYP3A4).[2][3] This guide will elucidate the multifaceted contributions of this compound to the therapeutic profile of acalabrutinib.
Mechanism of Action and Signaling Pathway
Both acalabrutinib and this compound are covalent inhibitors of BTK.[1][3] Their mechanism of action involves the formation of a covalent bond with the Cys481 residue within the ATP-binding domain of the BTK enzyme. This irreversible binding leads to sustained inhibition of BTK's kinase activity. The inhibition of BTK disrupts downstream signaling pathways crucial for B-cell function.
Quantitative Data Summary
The following tables summarize the key quantitative data for acalabrutinib and this compound, highlighting their comparative pharmacological profiles.
Table 1: Pharmacokinetic Parameters
| Parameter | Acalabrutinib | This compound | Reference(s) |
| Half-Life (t½) | ~1 hour | ~6.9 hours | [1][4] |
| Time to Peak (Tmax) | 0.9 hours | 1.6 hours | [1] |
| Protein Binding | 97.5% | 98.6% | [1] |
| Volume of Distribution (Vdss) | ~101 L | ~67 L | [1] |
| Clearance (CL/F) | 71 L/hour | 13 L/hour | [1] |
| Metabolism | Primarily CYP3A | Primarily CYP3A | [1][2] |
| Relative Exposure (AUC) | 1x | 2-3x higher than acalabrutinib | [1][4][5] |
Table 2: Pharmacodynamic Parameters
| Parameter | Acalabrutinib | This compound | Reference(s) |
| BTK IC50 | 3 nM | 5.0 nM | [6] |
| BTK Potency vs. Acalabrutinib | - | ~50% | [4][5][7] |
| Kinase Selectivity | Highly selective | Similar to acalabrutinib | [3][7] |
Experimental Protocols
In Vitro Metabolism and CYP3A4 Phenotyping
Objective: To identify the enzymes responsible for the formation of this compound.
Methodology:
-
Incubation: Acalabrutinib (1 µM) was incubated with human liver microsomes (HLMs) at 37°C in the presence of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH)-regenerating system.
-
CYP Inhibition: To identify the specific CYP isoforms involved, acalabrutinib was co-incubated with known inhibitors of major CYP enzymes.
-
Recombinant Enzymes: Further confirmation was obtained by incubating acalabrutinib with recombinant human CYP enzymes (rCYPs).
-
Analysis: The formation of this compound was monitored over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The results indicated that CYP3A4 is the primary enzyme responsible for the metabolism of acalabrutinib to this compound.[2][3]
BTK Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of acalabrutinib and this compound against BTK.
Methodology:
-
Assay Components: The assay mixture contained recombinant human BTK enzyme, a fluorescently labeled peptide substrate, and ATP in a buffer solution.
-
Inhibitor Addition: Acalabrutinib and this compound were added at various concentrations.
-
Reaction Initiation and Termination: The kinase reaction was initiated by the addition of ATP and incubated at room temperature. The reaction was then stopped.
-
Detection: The phosphorylated and unphosphorylated peptides were separated and quantified using a microfluidic chip-based mobility shift assay. The fluorescence intensity of the phosphorylated substrate was measured to determine the extent of BTK inhibition. The IC50 values were calculated from the dose-response curves.[6]
Kinase Selectivity Profiling
Objective: To assess the selectivity of acalabrutinib and this compound against a panel of other kinases.
Methodology:
-
Kinase Panel: A broad panel of human kinases was used.
-
Binding Assay: The ability of acalabrutinib and this compound to displace a fluorescently labeled ligand from the ATP-binding site of each kinase was measured.
-
Data Analysis: The percentage of inhibition at a fixed concentration (e.g., 1 µM) was determined for each kinase. The results demonstrated that both acalabrutinib and this compound are highly selective for BTK with minimal off-target activity.[3][7]
Population Pharmacokinetic (PK) Modeling
Objective: To characterize the pharmacokinetic properties of acalabrutinib and this compound in humans.
Methodology:
-
Data Collection: Plasma concentration-time data from clinical trials involving patients with B-cell malignancies and healthy volunteers were pooled.
-
Model Development: A population PK model was developed using non-linear mixed-effects modeling software (e.g., NONMEM). A two-compartment model with first-order absorption and elimination best described the pharmacokinetics of both acalabrutinib and this compound.
-
Covariate Analysis: The influence of various patient characteristics (covariates) such as age, weight, and organ function on the PK parameters was evaluated.
-
Model Validation: The final model was validated using techniques such as goodness-of-fit plots and visual predictive checks to ensure its predictive performance.
Contribution of this compound to Acalabrutinib's Efficacy
The contribution of this compound to the overall clinical efficacy of acalabrutinib is significant due to a combination of factors:
-
Sustained BTK Inhibition: this compound has a substantially longer half-life than acalabrutinib (approximately 6.9 hours versus 1 hour).[1][4] This prolonged presence in the circulation ensures sustained inhibition of BTK, even as the concentration of the parent drug declines.
-
High Exposure: The systemic exposure (AUC) of this compound is two to three times higher than that of acalabrutinib.[1][4][5] This high concentration compensates for its slightly lower potency.
-
Potent BTK Inhibition: Despite being approximately 50% as potent as acalabrutinib in inhibiting BTK, this compound is still a potent inhibitor with an IC50 in the low nanomolar range.[4][5][6][7]
-
Similar Selectivity: this compound exhibits a kinase selectivity profile that is very similar to that of acalabrutinib, meaning it maintains the parent drug's favorable safety profile with minimal off-target effects.[3][7]
When considering the "total active component" (acalabrutinib + this compound, adjusted for potency), the contribution of the metabolite is substantial and is a key factor in the overall therapeutic effect observed with acalabrutinib administration.[7]
Conclusion
This compound is not merely a metabolite of acalabrutinib but a significant contributor to its overall clinical efficacy. Its favorable pharmacokinetic profile, characterized by a longer half-life and higher exposure, combined with its potent and selective inhibition of BTK, ensures sustained target engagement and contributes to the robust and durable responses observed in patients with B-cell malignancies treated with acalabrutinib. A thorough understanding of the pharmacology of this compound is essential for optimizing the clinical use of acalabrutinib and for the development of future BTK inhibitors.
References
- 1. Population Pharmacokinetics of the BTK Inhibitor Acalabrutinib and its Active Metabolite in Healthy Volunteers and Patients with B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Relative Selectivity of Covalent Inhibitors Requires Assessment of Inactivation Kinetics and Cellular Occupancy: A Case Study of Ibrutinib and Acalabrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved characterization of the pharmacokinetics of acalabrutinib and its pharmacologically active metabolite, this compound, in patients with B-cell malignancies and in healthy subjects using a population pharmacokinetic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved characterization of the pharmacokinetics of acalabrutinib and its pharmacologically active metabolite, ACP‐5862, in patients with B‐cell malignancies and in healthy subjects using a population pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of ACP-5862 in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ACP-5862, a novel small molecule therapeutic candidate, in human plasma. The protocol provides a highly selective and sensitive analytical procedure essential for pharmacokinetic (PK) and toxicokinetic (TK) studies. The methodology adheres to the principles outlined in regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline on bioanalytical method validation.[1][2][3][4]
The described workflow employs a straightforward protein precipitation method for sample preparation and utilizes tandem mass spectrometry for detection, ensuring high throughput and accuracy.[5][6][7] This document provides comprehensive experimental protocols, data presentation, and visual workflows to facilitate implementation in a bioanalytical laboratory.
Experimental Protocols
2.1. Materials and Reagents
-
Analytes: this compound reference standard, this compound-d4 (internal standard, IS).
-
Chemicals: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).[8]
-
Biological Matrix: Blank human plasma (K2EDTA).
2.2. Instrumentation
-
LC System: High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.[9]
-
MS System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[7][10]
-
Analytical Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
2.3. Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and this compound-d4 (IS) in methanol.
-
Working Standard Solutions: Serially dilute the this compound primary stock with 50:50 (v/v) acetonitrile/water to prepare working solutions for calibration standards (CS) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound-d4 primary stock with acetonitrile.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate this compound working solutions to achieve the desired concentrations for the calibration curve and QC levels (Low, Medium, High).
2.4. Sample Preparation: Protein Precipitation
The protein precipitation method is chosen for its simplicity and efficiency in removing the majority of plasma proteins.[11][12][13][14]
-
Aliquot 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL this compound-d4 in acetonitrile). The 3:1 ratio of organic solvent to plasma effectively precipitates proteins.[11]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein denaturation.[5]
-
Centrifuge the samples at 14,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.[5]
Diagram: Experimental Workflow
Caption: Overall workflow for this compound quantification.
2.5. LC-MS/MS Conditions
Optimizing chromatographic conditions is crucial for separating the analyte from matrix interferences.[9][15][16]
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| Column | C18 Reverse-Phase (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B in 2.5 min, hold for 1 min, re-equilibrate for 1.5 min |
Table 2: Tandem Mass Spectrometry Parameters
| Parameter | This compound | This compound-d4 (IS) |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI, Positive |
| MRM Transition | m/z 421.2 → 185.1 | m/z 425.2 → 189.1 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy | 25 eV | 25 eV |
| Source Temperature | 500°C | 500°C |
| IonSpray Voltage | 5500 V | 5500 V |
Note: MRM (Multiple Reaction Monitoring) transitions are hypothetical and must be optimized empirically.
Diagram: LC-MS/MS Analysis Logic
Caption: Conceptual diagram of the LC-MS/MS detection process.
Method Validation Summary
The method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, stability, and matrix effect.[1][2][3][17]
3.1. Linearity
The calibration curve was linear over the range of 1.0 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.995.
Table 3: Calibration Curve Performance
| Concentration (ng/mL) | Mean Accuracy (%) | Precision (%CV) |
|---|---|---|
| 1.0 (LLOQ) | 98.5 | 7.2 |
| 2.5 | 101.2 | 5.4 |
| 10.0 | 99.8 | 4.1 |
| 50.0 | 102.5 | 3.5 |
| 250.0 | 100.9 | 2.8 |
| 800.0 | 98.9 | 2.1 |
| 1000.0 (ULOQ) | 99.2 | 1.9 |
3.2. Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated at four QC levels. All results were within the acceptable limit of ±15% (±20% for LLOQ).
Table 4: Accuracy and Precision of QC Samples
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
|---|---|---|---|---|---|
| LLOQ | 1.0 | 103.1 | 8.5 | 105.4 | 9.8 |
| Low | 3.0 | 97.6 | 6.1 | 99.2 | 7.5 |
| Medium | 150.0 | 101.8 | 4.2 | 100.5 | 5.1 |
| High | 750.0 | 98.2 | 3.3 | 99.8 | 4.0 |
3.3. Stability
This compound was found to be stable in human plasma under various storage and handling conditions, including bench-top, freeze-thaw cycles, and long-term storage at -80°C.
Table 5: Summary of Stability Assessment
| Condition | Duration | Stability (% Bias from Nominal) |
|---|---|---|
| Bench-Top (Room Temperature) | 6 hours | -4.5% |
| Freeze-Thaw Cycles (-80°C to RT) | 3 cycles | -6.2% |
| Long-Term Storage (-80°C) | 90 days | -8.1% |
| Post-Preparative (Autosampler) | 24 hours | -3.8% |
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific procedure for the quantification of this compound in human plasma. The simple protein precipitation protocol allows for high-throughput analysis, making it well-suited for supporting drug development studies from discovery through clinical phases. The method has been validated to meet regulatory standards for bioanalytical assays.
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. a protein precipitation extraction method [protocols.io]
- 6. Tandam mass spectrometry instrumentation and application in pharmaceutical analysis - IP Int J Compr Adv Pharmacol [ijcap.in]
- 7. longdom.org [longdom.org]
- 8. tecan.com [tecan.com]
- 9. chromtech.com [chromtech.com]
- 10. Tandem Mass Spectroscopy in Diagnosis and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 13. Precipitation Procedures [sigmaaldrich.com]
- 14. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. inacom.nl [inacom.nl]
- 17. hhs.gov [hhs.gov]
Recommended starting concentrations for in vitro studies with ACP-5862
Audience: Researchers, scientists, and drug development professionals.
Introduction
ACP-5862 is the major active metabolite of acalabrutinib, a second-generation, irreversible Bruton's tyrosine kinase (BTK) inhibitor.[1][2] Like its parent compound, this compound is a potent and selective covalent inhibitor of BTK, playing a crucial role in the B-cell receptor (BCR) signaling pathway.[2][3] Inhibition of BTK is a clinically validated therapeutic strategy in the treatment of B-cell malignancies.[3] These application notes provide recommended starting concentrations and detailed protocols for in vitro studies involving this compound to facilitate research into its pharmacological effects.
Data Presentation
The following table summarizes key in vitro quantitative data for this compound and its parent compound, acalabrutinib, for comparative purposes. This data should be used as a guide for determining appropriate starting concentrations for in vitro experiments.
| Compound | Target | Assay Type | Parameter | Value (nM) | Reference |
| This compound | BTK | Biochemical | IC50 | 5.0 | [1] |
| Acalabrutinib | BTK | Biochemical | IC50 | 3 | [1] |
| This compound | BTK (in human whole blood) | Cellular (CD69 expression) | EC50 | 64 ± 6 | [4] |
| Acalabrutinib | BTK (in human whole blood) | Cellular (CD69 expression) | EC50 | 9.2 ± 4.4 | [4] |
| This compound | BTK (in human whole blood) | Cellular (CD69 expression) | EC90 | 544 ± 376 | [4] |
| Acalabrutinib | BTK (in human whole blood) | Cellular (CD69 expression) | EC90 | 72 ± 20 | [4] |
Recommended Starting Concentrations for In Vitro Studies:
Based on the data above, the following starting concentration ranges are recommended for various in vitro assays with this compound. Researchers should perform concentration-response experiments to determine the optimal concentrations for their specific experimental conditions.
| Assay Type | Recommended Starting Concentration Range | Notes |
| Biochemical Assays (e.g., Kinase Activity Assays) | 0.1 nM - 100 nM | Start with a concentration range that brackets the IC50 value. A 10-point, 3-fold serial dilution is recommended. |
| Cell-Based Assays (e.g., Proliferation, Apoptosis, Signaling) | 1 nM - 10 µM | A wider range is recommended to account for cellular permeability, protein binding, and off-target effects. Start with a range that brackets the EC50 value. |
| Western Blotting (Phospho-protein analysis) | 100 nM - 1 µM | A concentration around the cellular EC90 may be a good starting point to ensure robust inhibition of downstream signaling. |
Experimental Protocols
Biochemical BTK Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is adapted from the LanthaScreen™ Eu Kinase Binding Assay for BTK and is designed to measure the direct inhibition of BTK by this compound.
Materials:
-
BTK enzyme (recombinant)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Kinase Buffer
-
This compound stock solution (in DMSO)
-
384-well plate
-
Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting range would be from 1 µM down to picomolar concentrations. Then, dilute the compound in kinase buffer to the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Kinase/Antibody Mixture Preparation: Prepare a solution of BTK enzyme and Eu-anti-Tag antibody in kinase buffer at 2X the final desired concentration.
-
Tracer Preparation: Prepare a solution of the Kinase Tracer at 2X the final desired concentration in kinase buffer.
-
Assay Assembly:
-
Add 5 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.
-
Add 5 µL of the Kinase/Antibody mixture to each well.
-
Add 5 µL of the Tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based BTK Inhibition Assay (CD69 Expression in B-cells)
This protocol measures the functional inhibition of BTK signaling in a cellular context by assessing the inhibition of B-cell activation, as measured by CD69 surface expression.
Materials:
-
B-cell line (e.g., Ramos) or isolated primary B-cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Anti-IgM antibody (for B-cell stimulation)
-
Fluorescently labeled anti-CD69 antibody
-
Fluorescently labeled anti-CD19 or other B-cell marker antibody
-
FACS buffer (e.g., PBS with 2% FBS)
-
96-well cell culture plate
-
Flow cytometer
Procedure:
-
Cell Plating: Seed B-cells in a 96-well plate at a density of 1-2 x 10^5 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the cells. A typical concentration range would be 1 nM to 10 µM. Include a DMSO vehicle control.
-
Pre-incubation: Incubate the cells with this compound for 1-2 hours at 37°C in a CO2 incubator.
-
B-cell Stimulation: Add anti-IgM antibody to the wells to a final concentration of 10 µg/mL to stimulate the B-cell receptor. Do not add anti-IgM to unstimulated control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Cell Staining:
-
Harvest the cells and wash them with FACS buffer.
-
Resuspend the cells in 100 µL of FACS buffer containing the fluorescently labeled anti-CD19 and anti-CD69 antibodies.
-
Incubate on ice for 30 minutes in the dark.
-
-
Data Acquisition: Wash the cells with FACS buffer and resuspend in an appropriate volume for analysis on a flow cytometer. Acquire data for at least 10,000 B-cell events (gated on the CD19-positive population).
-
Data Analysis: Determine the percentage of CD69-positive B-cells for each this compound concentration. Plot the percentage of CD69-positive cells against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the EC50 value.
Mandatory Visualization
Caption: BTK Signaling Pathway and this compound Inhibition.
Caption: Workflow for CD69 Expression Assay.
References
Application Notes and Protocols for Studying the Effects of ACP-5862 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACP-5862 is the major active and circulating metabolite of acalabrutinib (B560132), a second-generation, highly selective, and irreversible Bruton's tyrosine kinase (BTK) inhibitor.[1][2] Acalabrutinib is approved for the treatment of B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL).[3][4] Like its parent compound, this compound forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to the inhibition of its enzymatic activity.[2][5] This blockage of BTK signaling disrupts pathways essential for B-cell proliferation, trafficking, chemotaxis, and adhesion.[2][6] Given that this compound has a higher circulating exposure than acalabrutinib, it is considered to contribute significantly to the overall clinical efficacy.[6][7] Therefore, the use of relevant animal models is crucial for elucidating the specific pharmacological effects of this compound and for its preclinical evaluation.
This document provides detailed application notes and protocols for studying the in vivo effects of this compound using established animal models of B-cell malignancies.
Signaling Pathway of BTK Inhibition by this compound
The binding of this compound to BTK inhibits the B-cell receptor (BCR) signaling pathway, which is critical for the survival and proliferation of malignant B-cells. The diagram below illustrates the key components of this pathway and the point of inhibition by this compound.
Recommended Animal Models
Based on preclinical studies of acalabrutinib and other BTK inhibitors, the following animal models are recommended for evaluating the in vivo efficacy of this compound.
-
Chronic Lymphocytic Leukemia (CLL) Models:
-
Mantle Cell Lymphoma (MCL) Model:
-
Spontaneous B-cell Lymphoma Model:
Experimental Protocols
Protocol 1: Efficacy of this compound in the Eμ-TCL1 Adoptive Transfer CLL Mouse Model
This protocol is adapted from studies evaluating acalabrutinib in the Eμ-TCL1 model.[8][10]
1.1. Animal Strain: C57BL/6 or immunodeficient mice (e.g., SCID, NSG).
1.2. Cell Line: Leukemic splenocytes from Eμ-TCL1 transgenic mice.
1.3. Experimental Workflow:
1.4. Detailed Methodology:
-
Cell Preparation and Injection:
-
Harvest spleens from leukemic Eμ-TCL1 transgenic mice.
-
Prepare a single-cell suspension of splenocytes.
-
Inject 1 x 107 viable splenocytes intravenously into the tail vein of recipient mice.
-
-
Leukemia Monitoring:
-
Beginning two weeks post-injection, monitor peripheral blood weekly for the development of leukemia by flow cytometry for CD5+ and CD19+ cells.
-
Once tumor burden reaches ≥10% of circulating lymphocytes, randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Formulate this compound in a suitable vehicle, such as 2% w/v HPβCD.
-
Administer this compound in the drinking water at a concentration calculated to achieve the desired daily dose (e.g., 25 mg/kg/day).[5] Alternatively, administer by oral gavage.
-
-
Efficacy Assessment:
-
Tumor Burden: At specified time points, collect peripheral blood and, at the end of the study, spleens. Analyze the percentage and absolute number of CD5+/CD19+ leukemic cells by flow cytometry.
-
Survival: Monitor mice daily and record survival. Euthanize mice when they meet pre-defined humane endpoints.
-
Pharmacodynamic Analysis:
-
Protocol 2: Efficacy of this compound in a Mantle Cell Lymphoma Xenograft Model
This protocol is based on studies using the Jeko-1 MCL cell line.[11][12][13]
2.1. Animal Strain: Immunodeficient mice (e.g., NOD/SCID, NSG).
2.2. Cell Line: Jeko-1 human mantle cell lymphoma cell line.
2.3. Experimental Workflow:
2.4. Detailed Methodology:
-
Cell Preparation and Injection:
-
Culture Jeko-1 cells in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Harvest and resuspend 5-10 x 106 viable Jeko-1 cells in PBS or Matrigel.
-
Inject the cell suspension subcutaneously into the right flank of the mice.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions twice weekly using digital calipers.
-
Calculate tumor volume using the formula: (width2 x length) / 2.
-
Randomize mice into treatment groups when the average tumor volume reaches 100-200 mm³.
-
-
Drug Administration:
-
Administer this compound or vehicle daily via oral gavage at the desired dose.
-
-
Efficacy Assessment:
-
Tumor Volume: Continue to measure tumor volume twice weekly throughout the study.
-
Body Weight: Monitor body weight as an indicator of toxicity.
-
Survival: If applicable, monitor survival as a primary endpoint.
-
Pharmacodynamic Markers: At the end of the study, tumors can be excised for analysis of BTK occupancy and downstream signaling as described in Protocol 1.
-
Data Presentation
Quantitative data from preclinical studies of acalabrutinib, which can serve as a benchmark for this compound studies, are summarized below.
Table 1: In Vivo Efficacy of Acalabrutinib in CLL Mouse Models
| Model | Treatment Group | Key Finding | Reference |
| TCL1 Adoptive Transfer | Acalabrutinib | Significantly increased median survival (81 days vs. 59 days for vehicle). | [10] |
| Acalabrutinib | Significantly reduced phosphorylation of BTK, PLCγ2, and S6 in leukemic cells. | [8] | |
| Human CLL Xenograft (NSG) | Acalabrutinib | Significantly decreased tumor burden in the spleen compared to vehicle. | [8][10] |
| Acalabrutinib | Significantly inhibited CLL cell proliferation (Ki67 expression). | [16] |
Table 2: Pharmacodynamic Effects of Acalabrutinib in Animal Models
| Model | Parameter | Result | Reference |
| Canine B-cell Lymphoma | BTK Occupancy (Peripheral B-cells) | >90% occupancy at 3 hours post-dose (2.5 mg/kg). | [2][7] |
| TCL1 Adoptive Transfer | BTK Occupancy (Splenocytes) | Sustained high BTK occupancy after 1 and 4 weeks of treatment. | [3] |
| TCL1 Adoptive Transfer | pBTK (Y223) | Significantly reduced by -31% compared to vehicle. | [8] |
| TCL1 Adoptive Transfer | pPLCγ2 | Significantly reduced by -22% compared to vehicle. | [8] |
Table 3: Preclinical Pharmacological Profile of this compound
| Parameter | This compound | Acalabrutinib | Reference |
| BTK IC50 | 5.0 nM | 3 nM | [1] |
| EC50 (CD69 expression, hWB) | 64 ± 6 nM | 9.2 ± 4.4 nM | [3] |
| EC90 (CD69 expression, hWB) | 544 ± 376 nM | 72 ± 20 nM | [3] |
Conclusion
The animal models and protocols described provide a robust framework for investigating the in vivo effects of this compound. The Eμ-TCL1 and patient-derived xenograft models are highly relevant for studying CLL, while the Jeko-1 xenograft is a standard for MCL research. Consistent assessment of tumor burden, survival, and on-target pharmacodynamic markers such as BTK occupancy and downstream signaling will be critical for a comprehensive evaluation of this compound's therapeutic potential. The provided data tables for acalabrutinib can serve as a valuable reference for interpreting the results obtained with its major active metabolite, this compound.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Preclinical Evaluation of the Novel BTK Inhibitor Acalabrutinib in Canine Models of B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Bruton Tyrosine Kinase (BTK) Inhibitor Acalabrutinib Demonstrates Potent On-Target Effects and Efficacy in Two Mouse Models of Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. security-check.regionh.dk [security-check.regionh.dk]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Evaluation of the Novel BTK Inhibitor Acalabrutinib in Canine Models of B-Cell Non-Hodgkin Lymphoma | PLOS One [journals.plos.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Lessons learned from the Eµ-TCL1 mouse model of CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cotargeting of BTK and MALT1 overcomes resistance to BTK inhibitors in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative Systems Pharmacology Model to Predict Target Occupancy by Bruton Tyrosine Kinase Inhibitors in Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Affinity-Based Probes for Btk Occupancy Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Techniques for Assessing ACP-5862 Target Engagement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACP-5862 is the major and pharmacologically active metabolite of acalabrutinib (B560132), a second-generation, highly selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] Both acalabrutinib and this compound form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to the inhibition of its enzymatic activity.[2][4] BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) and cytokine receptor pathways, playing a key role in B-cell proliferation, trafficking, chemotaxis, and adhesion.[2][5] Inhibition of BTK is a validated therapeutic strategy for various B-cell malignancies.[5][6]
Given that this compound is a major circulating entity with significant BTK inhibitory activity, accurately assessing its engagement with its target in cellular and preclinical models is crucial for understanding its contribution to the overall efficacy of acalabrutinib and for the development of future BTK inhibitors.[1][4][7] These application notes provide detailed protocols for several established techniques to quantify the target engagement of this compound.
Key Techniques for Target Engagement Assessment
Several methodologies can be employed to measure the direct interaction of this compound with BTK within a cellular environment. The choice of assay depends on factors such as the experimental context, available resources, and the specific question being addressed. Here, we detail four prominent methods:
-
Western Blot-Based Target Occupancy Assay: A straightforward method to assess the covalent modification of BTK.
-
Cellular Thermal Shift Assay (CETSA): Measures the stabilization of BTK upon ligand binding.
-
Flow Cytometry-Based Phospho-BTK Assay: A functional assay to measure the inhibition of BTK signaling.
-
Bioluminescence Resonance Energy Transfer (BRET): A sensitive method to measure target engagement in living cells.
Data Presentation: Summary of Quantitative Data
| Technique | Principle | Typical Output | Throughput | Advantages | Limitations |
| Western Blot-Based Target Occupancy | Detection of remaining unmodified BTK after treatment with a covalent inhibitor. | Percentage of BTK occupancy. | Low to Medium | Direct measurement of covalent modification; relatively inexpensive. | Requires a specific antibody; semi-quantitative. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[8][9][10] | Thermal shift (ΔTm) in the melting curve of BTK.[8] | Low to Medium | Label-free; applicable to native proteins in cells and tissues.[9][10] | Indirect measurement of binding; can be influenced by downstream events. |
| Flow Cytometry-Based Phospho-BTK Assay | Measures the inhibition of BTK autophosphorylation, a marker of its activation. | IC50 value for the inhibition of BTK phosphorylation. | High | Functional readout of target engagement; single-cell resolution. | Indirect; requires specific phospho-antibodies. |
| Bioluminescence Resonance Energy Transfer (BRET) | Non-radiative energy transfer between a luciferase donor and a fluorescent acceptor on or near the target protein.[8][10] | BRET ratio change, indicating displacement of a tracer by the compound.[8] | High | Real-time measurement in living cells; highly sensitive and quantitative.[11] | Requires genetic modification of cells to express fusion proteins.[10] |
Signaling Pathway and Experimental Workflows
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Western Blot-Based Target Occupancy Assay
This protocol allows for the direct measurement of covalent BTK modification by this compound.
Experimental Workflow:
Caption: Workflow for the Western Blot-based BTK occupancy assay.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable B-cell line (e.g., Ramos cells) to a density of 1-2 x 10⁶ cells/mL.
-
Treat cells with a dose range of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2 hours).
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.[12]
-
-
Western Blot Analysis:
-
Normalize protein concentrations and load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for total BTK.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the percentage of BTK occupancy for each concentration of this compound relative to the vehicle control.
-
Cellular Thermal Shift Assay (CETSA)
This assay measures the change in thermal stability of BTK upon binding to this compound.
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment and Heating:
-
Treat cultured B-cells with this compound or vehicle as described for the Western blot assay.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Western Blot Analysis and Data Interpretation:
-
Perform Western blotting for BTK on the soluble fractions as described previously.
-
Quantify band intensities and plot the percentage of soluble BTK as a function of temperature to generate a melting curve.
-
The shift in the melting temperature (ΔTm) between the this compound-treated and vehicle-treated samples indicates target engagement.
-
Flow Cytometry-Based Phospho-BTK Assay
This functional assay assesses target engagement by measuring the inhibition of BTK autophosphorylation at Tyr223.
Experimental Workflow:
Caption: Workflow for the phospho-flow cytometry assay for BTK.
Methodology:
-
Cell Treatment and Stimulation:
-
Pre-treat B-cells with a dose range of this compound for 1-2 hours.
-
Stimulate the B-cell receptor (BCR) by adding an activating antibody (e.g., anti-IgM) for a short period (e.g., 10 minutes).
-
-
Cell Staining:
-
Fix the cells immediately with a fixative agent (e.g., paraformaldehyde).
-
Permeabilize the cells with a detergent-based buffer (e.g., methanol).
-
Stain the cells with a fluorescently labeled antibody specific for phosphorylated BTK (pBTK) at Tyr223.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the cell population of interest and measure the median fluorescence intensity (MFI) of the pBTK signal.
-
-
Data Analysis:
-
Plot the MFI of pBTK against the concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of BTK phosphorylation.
-
NanoBRET™ Target Engagement Assay
This assay provides a quantitative measure of compound binding to a target protein in live cells.
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medicine.com [medicine.com]
- 3. This compound | BTK | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Characterization of this compound, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ora.ox.ac.uk [ora.ox.ac.uk]
- 11. Quantifying Target Occupancy of Small Molecules Within Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abyntek.com [abyntek.com]
Application Notes and Protocols for the Study of ACP-5862 in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACP-5862 is the major and pharmacologically active metabolite of acalabrutinib (B560132), a second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1] Acalabrutinib is approved for the treatment of several B-cell malignancies.[2] Understanding the pharmacokinetic profile of this compound is crucial for a comprehensive evaluation of the efficacy and safety of acalabrutinib, as this metabolite contributes significantly to the overall therapeutic effect.[3] These application notes provide detailed protocols for the oral administration of the parent drug, acalabrutinib, to laboratory animals and the subsequent analysis of this compound.
Data Presentation
Table 1: Pharmacokinetic Parameters of Acalabrutinib in Sprague Dawley Rats Following a Single Oral Dose.
| Parameter | Value |
| Cmax | 25.56 ng/mL |
| Tmax | 0.5 h |
Data extracted from a study involving oral administration of acalabrutinib to Sprague Dawley rats. The specific dose was not detailed in the provided snippet.
Researchers are advised to generate specific pharmacokinetic data for this compound based on their experimental conditions by following the protocols outlined below.
Experimental Protocols
As this compound is a metabolite, the following protocols describe the administration of its parent drug, acalabrutinib, to elicit the formation of this compound in vivo.
Protocol 1: Oral Administration of Acalabrutinib to Rats for Pharmacokinetic Analysis of this compound
Objective: To determine the pharmacokinetic profile of this compound in rats following oral administration of acalabrutinib.
Materials:
-
Acalabrutinib
-
Vehicle for suspension (e.g., 0.5% w/v methylcellulose (B11928114) in water)
-
Sprague Dawley rats (or other appropriate strain), fasted overnight
-
Oral gavage needles (flexible, appropriate size for rats)
-
Syringes
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Centrifuge
-
Pipettes and storage vials
-
Analytical equipment for bioanalysis (e.g., LC-MS/MS)
Procedure:
-
Dose Preparation: Prepare a homogenous suspension of acalabrutinib in the chosen vehicle at the desired concentration. Ensure the formulation is stable for the duration of the experiment.
-
Animal Handling and Dosing:
-
Acclimate animals to the housing conditions for at least 3-5 days prior to the experiment.
-
Fast the rats overnight (with free access to water) before dosing.
-
Weigh each animal to determine the precise volume of the dosing suspension to be administered.
-
Administer the acalabrutinib suspension accurately via oral gavage.
-
-
Blood Sample Collection:
-
Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) via an appropriate route (e.g., tail vein, saphenous vein, or retro-orbital sinus under anesthesia).
-
Place the collected blood into tubes containing anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully aspirate the plasma and transfer it to labeled storage vials.
-
Store the plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Quantify the concentrations of both acalabrutinib and this compound in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Use appropriate software (e.g., WinNonlin) to calculate pharmacokinetic parameters for this compound, including Cmax, Tmax, AUC, and half-life.
-
Protocol 2: Oral Administration of Acalabrutinib to Dogs for Pharmacokinetic Analysis of this compound
Objective: To determine the pharmacokinetic profile of this compound in dogs following oral administration of acalabrutinib.
Materials:
-
Acalabrutinib (capsules or formulated suspension)
-
Beagle dogs (or other appropriate breed), fasted overnight
-
Syringes (if administering a suspension)
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Centrifuge
-
Pipettes and storage vials
-
Analytical equipment for bioanalysis (e.g., LC-MS/MS)
Procedure:
-
Dose Preparation:
-
For capsules, use the appropriate dosage strength.
-
If a suspension is required, prepare a homogenous formulation in a suitable vehicle.
-
-
Animal Handling and Dosing:
-
Acclimate dogs to the experimental environment.
-
Fast the dogs overnight (with free access to water) before dosing.
-
Administer the acalabrutinib dose orally. For capsules, this can be done directly or hidden in a small amount of food if necessary for compliance. For suspensions, administer using a syringe into the back of the mouth.
-
-
Blood Sample Collection:
-
Collect blood samples from a suitable vein (e.g., cephalic or jugular vein) at specified time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Place the blood into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Follow the same procedure as described in Protocol 1 for plasma separation and storage.
-
-
Bioanalysis:
-
Quantify the plasma concentrations of acalabrutinib and this compound using a validated LC-MS/MS method. A published method for the simultaneous measurement of acalabrutinib and this compound in beagle dog plasma is available and can be adapted.[4]
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters for this compound as described in Protocol 1.
-
Mandatory Visualization
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
Acalabrutinib and its active metabolite, this compound, are potent inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. This pathway is crucial for B-cell proliferation, survival, and differentiation.
Caption: BTK Signaling Pathway and Inhibition by Acalabrutinib/ACP-5862.
Experimental Workflow
The following diagram illustrates the general workflow for conducting a pharmacokinetic study of this compound in laboratory animals.
Caption: Workflow for this compound Pharmacokinetic Studies.
References
- 1. Exposure–response analysis of acalabrutinib and its active metabolite, ACP‐5862, in patients with B‐cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Improved characterization of the pharmacokinetics of acalabrutinib and its pharmacologically active metabolite, ACP‐5862, in patients with B‐cell malignancies and in healthy subjects using a population pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening Assays Involving ACP-5862
Audience: Researchers, scientists, and drug development professionals.
Introduction
ACP-5862 is the major, pharmacologically active metabolite of acalabrutinib, a second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] Like its parent compound, this compound is a potent and selective covalent inhibitor of BTK, playing a significant role in the overall clinical efficacy of acalabrutinib.[2][3] this compound forms a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme, leading to its irreversible inhibition.[4] BTK is a critical signaling molecule in the B-cell receptor (BCR) pathway, which is essential for B-cell proliferation, trafficking, chemotaxis, and adhesion.[4] Inhibition of BTK by this compound effectively blocks these downstream signaling events, making it a key area of study in the development of therapies for B-cell malignancies and autoimmune diseases.
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize BTK inhibitors like this compound. The methodologies described are suitable for primary screening, hit confirmation, and selectivity profiling.
BTK Signaling Pathway and Inhibition by this compound
Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the activation of several downstream pathways crucial for B-cell function. BTK is a key kinase in this pathway. This compound, by irreversibly binding to BTK, effectively halts this signaling cascade.
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Data Presentation
The following tables summarize the quantitative data for this compound from various biochemical and cellular assays.
Table 1: Biochemical Activity of this compound
| Assay Type | Target | System | IC50 / Ki | Reference |
| Biochemical | Wild-Type BTK | Cell-free | 5.0 nM (IC50) | [1][5] |
| LanthaScreen™ | Wild-Type BTK | Cell-free | ~2-fold lower potency than acalabrutinib | [3] |
| Biochemical | Wild-Type BTK | Cell-free | Similar affinity (Ki) to acalabrutinib | [3] |
| Biochemical | Wild-Type BTK | Cell-free | BTK inactivation rate (kinact) half that of acalabrutinib | [3] |
Table 2: Cellular Activity of this compound
| Assay Type | Marker | System | EC50 / EC90 | Reference |
| B-Cell Activation | CD69 Expression | Human Whole Blood (hWB) | 64 ± 6 nM (EC50) | [3] |
| B-Cell Activation | CD69 Expression | Human Whole Blood (hWB) | 544 ± 376 nM (EC90) | [3] |
Experimental Protocols
The following are detailed protocols for representative high-throughput screening assays suitable for the characterization of this compound.
Protocol 1: Biochemical BTK Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is adapted from the LanthaScreen™ Eu Kinase Binding Assay and is designed to measure the affinity of this compound for the BTK enzyme in a high-throughput format.
Principle of the Assay
This assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the BTK active site by a test compound like this compound. The binding of the tracer to a europium-labeled anti-tag antibody bound to the kinase results in a high degree of Förster Resonance Energy Transfer (FRET). An inhibitor competing with the tracer for the ATP binding site will lead to a decrease in the FRET signal.
Materials and Reagents
-
BTK enzyme (recombinant, with an appropriate tag, e.g., GST or His)
-
LanthaScreen™ Eu-anti-Tag Antibody (e.g., Eu-anti-GST or Eu-anti-His)
-
Kinase Tracer 236
-
1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (or other test compounds)
-
384-well, low-volume, black microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Experimental Workflow
Caption: High-throughput screening workflow for a biochemical kinase inhibitor assay.
Procedure
-
Compound Preparation: Prepare serial dilutions of this compound in 1X Kinase Buffer A. A typical starting concentration for a 10-point dilution series might be 1 µM. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "high concentration" inhibitor control for maximal inhibition.
-
Dispensing Compounds: Add 5 µL of each compound dilution to the wells of a 384-well plate.
-
Kinase/Antibody Mixture Preparation: Prepare a 3X working solution of the BTK enzyme and the Eu-anti-Tag antibody in 1X Kinase Buffer A. The optimal concentrations should be determined empirically, but a starting point could be 15 nM BTK and 6 nM antibody.
-
Addition of Kinase/Antibody Mixture: Add 5 µL of the kinase/antibody mixture to each well containing the test compound.
-
Tracer Preparation: Prepare a 3X working solution of Kinase Tracer 236 in 1X Kinase Buffer A. The optimal concentration should be determined based on the tracer's Kd for BTK, but a concentration close to the Kd is a good starting point.
-
Addition of Tracer: Add 5 µL of the tracer solution to each well. The final volume in each well will be 15 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor 647 acceptor).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Normalize the data using the "no inhibitor" (0% inhibition) and "high concentration inhibitor" (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based B-Cell Activation Assay (CD69 Expression)
This protocol describes a cell-based assay to measure the inhibitory effect of this compound on B-cell activation by quantifying the expression of the early activation marker CD69 on the surface of primary human B-cells.
Principle of the Assay
Activation of the B-cell receptor leads to the upregulation of cell surface markers, including CD69. By treating human whole blood with a B-cell stimulus in the presence of this compound, the extent of BTK inhibition can be determined by measuring the reduction in CD69 expression on the B-cell population using flow cytometry.
Materials and Reagents
-
Freshly collected human whole blood from healthy donors (anticoagulated with heparin)
-
B-cell stimulus (e.g., anti-IgD antibody)
-
This compound (or other test compounds)
-
RPMI 1640 cell culture medium
-
Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD19-PerCP, anti-CD69-PE)
-
Fixation/Permeabilization solution (if intracellular staining is required for other markers)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
96-well deep-well plates
-
Flow cytometer
Procedure
-
Compound Preparation: Prepare serial dilutions of this compound in RPMI 1640 medium.
-
Blood Aliquoting: Aliquot 100 µL of whole blood into each well of a 96-well deep-well plate.
-
Compound Addition: Add 50 µL of the this compound dilutions to the corresponding wells. Include a vehicle control.
-
Pre-incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulation: Add 50 µL of the B-cell stimulus (e.g., anti-IgD at a pre-determined optimal concentration) to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Cell Staining:
-
Add 5 µL of anti-CD19-PerCP and 5 µL of anti-CD69-PE to each well.
-
Vortex gently and incubate for 30 minutes at room temperature in the dark.
-
-
Red Blood Cell Lysis: Add 1 mL of 1X RBC Lysis Buffer to each well. Incubate for 10-15 minutes at room temperature.
-
Washing: Centrifuge the plate, discard the supernatant, and wash the cell pellets twice with 1 mL of FACS buffer.
-
Data Acquisition: Resuspend the cells in 200 µL of FACS buffer and acquire data on a flow cytometer. Collect a sufficient number of events for the B-cell population.
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter.
-
Within the lymphocyte gate, identify the B-cell population based on CD19 expression.
-
Determine the percentage of CD69-positive cells within the B-cell gate for each condition.
-
Calculate the percent inhibition of CD69 expression relative to the stimulated vehicle control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and determine the EC50 value.
-
Conclusion
The high-throughput screening assays described in these application notes provide robust and reliable methods for the identification and characterization of BTK inhibitors such as this compound. The choice of assay will depend on the specific stage of the drug discovery process, with biochemical assays being well-suited for primary screening of large compound libraries and cell-based assays providing more physiologically relevant data for hit validation and lead optimization. The provided protocols offer a solid foundation for researchers to establish these assays in their own laboratories.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Characterization of this compound, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. RSC - Page load error [pubs.rsc.org]
- 5. This compound | BTK | TargetMol [targetmol.com]
Application Note: Quantitative Analysis of ACP-5862 in Human Plasma by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of ACP-5862 in human plasma. This compound is the major and pharmacologically active metabolite of acalabrutinib (B560132), a Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3][4] The method utilizes liquid-liquid extraction for sample preparation and a stable isotope-labeled internal standard (this compound-D4) to ensure accuracy and precision. The described method is suitable for pharmacokinetic studies and therapeutic drug monitoring of acalabrutinib and its active metabolite.
Introduction
Acalabrutinib is an irreversible BTK inhibitor approved for the treatment of various B-cell malignancies.[5] In humans, acalabrutinib is extensively metabolized, with this compound (also known as M27) being the most prominent circulating metabolite.[1][6] this compound is formed through CYP3A4-mediated oxidation of the pyrrolidine (B122466) ring of acalabrutinib and exhibits significant BTK inhibitory activity, contributing to the overall clinical efficacy of the parent drug.[1][6][7] Therefore, a reliable method for the quantification of this compound is essential for understanding the complete pharmacokinetic and pharmacodynamic profile of acalabrutinib. This application note provides a detailed protocol for the analysis of this compound in human plasma using LC-MS/MS.
Experimental
Materials and Reagents
-
This compound reference standard
-
This compound-D4 internal standard[8]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (analytical grade)[9]
-
Methyl tertiary butyl ether (MTBE) (HPLC grade)[9]
-
Human plasma (drug-free)
-
Ultrapure water
Equipment
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
This compound-D4 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound-D4 in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard by diluting the stock solution in the same diluent.
Sample Preparation Protocol
A liquid-liquid extraction (LLE) technique is employed for the extraction of this compound and the internal standard from human plasma.[9]
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of methyl tertiary butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)[9]
-
Mobile Phase A: 10 mM ammonium formate in 0.1% formic acid in water[9]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[9]
-
Gradient: A suitable gradient should be optimized to ensure good separation from endogenous plasma components and acalabrutinib. A starting condition of 65% Mobile Phase B held for a short period, followed by a rapid increase to wash the column, and re-equilibration is a good starting point.
-
Flow Rate: 1.0 mL/min[9]
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 482.2 | 388.4 |
| This compound-D4 | 485.5 | - |
Note: The product ion for the deuterated internal standard should be determined by direct infusion and is expected to be similar to the unlabeled compound.
Data Analysis
Quantification is performed by calculating the peak area ratio of this compound to the internal standard (this compound-D4). A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of this compound in the QC and unknown samples is then determined from the calibration curve using a weighted linear regression.
Method Validation Summary
A full validation of this method should be performed according to regulatory guidelines. Key validation parameters are summarized below based on a published method for the simultaneous analysis of acalabrutinib and this compound.[9]
| Parameter | Result |
| Linearity Range | 5.000 - 1600 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | 1.43 - 4.42% |
| Inter-day Precision (%CV) | 1.77 - 4.68% |
| Intra-day Accuracy | 93.89 - 100.76% |
| Inter-day Accuracy | 94.91 - 100.17% |
Signaling Pathway and Experimental Workflow
Diagram 1: Acalabrutinib Metabolism to this compound
Caption: Metabolic conversion of acalabrutinib to this compound via CYP3A4 oxidation.
Diagram 2: Experimental Workflow for this compound Quantification
Caption: Workflow for the quantification of this compound in human plasma.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard and a straightforward liquid-liquid extraction protocol ensures high accuracy and precision, making it suitable for clinical and research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and Characterization of this compound, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | BTK | TargetMol [targetmol.com]
- 5. ymerdigital.com [ymerdigital.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Evaluation of the Drug–Drug Interaction Potential of Acalabrutinib and Its Active Metabolite, ACP‐5862, Using a Physiologically‐Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alentris.org [alentris.org]
- 9. A novel LC-MS/MS method for simultaneous estimation of acalabrutinib and its active metabolite acalabrutinib M27 in human plasma and application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of ACP-5862 in B-cell Malignancy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACP-5862 is the major and pharmacologically active metabolite of acalabrutinib (B560132), a second-generation, highly selective, and irreversible Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3] Acalabrutinib is approved for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[4] this compound is formed in vivo through CYP3A-mediated oxidation of acalabrutinib's pyrrolidine (B122466) ring.[1][5] Like its parent compound, this compound acts as a covalent inhibitor of BTK by forming a bond with the cysteine residue (Cys481) in the enzyme's active site.[3] This irreversible inhibition blocks BTK signaling, a critical pathway for B-cell proliferation, trafficking, and survival.[3][6] In human plasma, the mean exposure to this compound is approximately two- to threefold higher than that of acalabrutinib, with a longer terminal elimination half-life of about 6.9 hours, suggesting it significantly contributes to the overall clinical efficacy of acalabrutinib.[7][8] These application notes provide detailed protocols for key in vitro assays to study the activity of this compound and summarize its pharmacological properties.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound and Acalabrutinib
| Analyte | Assay | Target | IC50 (nM) | EC50 (nM) | Reference |
| This compound | Biochemical | BTK | 5.0 | - | [7] |
| Acalabrutinib | Biochemical | BTK | 3 | - | [7] |
| This compound | Cellular (human whole blood) | anti-IgD-induced CD69 expression | - | 64 ± 6 | [9] |
| Acalabrutinib | Cellular (human whole blood) | anti-IgD-induced CD69 expression | - | 9.2 ± 4.4 | [9] |
Table 2: Pharmacokinetic Parameters of this compound and Acalabrutinib in Humans
| Parameter | This compound | Acalabrutinib | Reference |
| Mean Exposure (AUC) | ~2-3 fold higher than acalabrutinib | - | [6][8] |
| Terminal Elimination Half-life (t½) | ~6.9 hours | ~1-2 hours | [1][7] |
| Time to Maximum Plasma Concentration (Tmax) | ~1.6 hours | ~0.9 hours | [1] |
| Plasma Protein Binding | 98.6% | 97.5% | [8] |
Signaling Pathway and Experimental Workflow
BTK Signaling Pathway Inhibition by this compound
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. A novel LC-MS/MS method for simultaneous estimation of acalabrutinib and its active metabolite acalabrutinib M27 in human plasma and application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acalabrutinib in treatment-naive chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Drug–Drug Interaction Potential of Acalabrutinib and Its Active Metabolite, ACP‐5862, Using a Physiologically‐Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Model development [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Investigating Drug Interactions of ACP-5862
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACP-5862 is the major and pharmacologically active metabolite of acalabrutinib (B560132), a Bruton tyrosine kinase (BTK) inhibitor.[1][2][3] Understanding the drug-drug interaction (DDI) potential of this compound is critical for ensuring the safe and effective use of acalabrutinib, as both parent drug and metabolite contribute to the overall clinical effect.[2][4] These application notes provide a comprehensive experimental design to evaluate the DDI profile of this compound in vitro and in vivo, in accordance with regulatory guidelines.
Pharmacokinetic Profile of this compound:
-
Metabolism: this compound is formed from acalabrutinib primarily through oxidation mediated by the cytochrome P450 enzyme CYP3A4.[2][4][5] CYP3A4 is also involved in the subsequent metabolism of this compound.[1]
-
Transporters: Both acalabrutinib and this compound are substrates of the efflux transporters P-glycoprotein (P-gp, MDR1) and Breast Cancer Resistance Protein (BCRP).[2][4]
-
Inhibitory Potential: In vitro studies have shown that this compound is a weak time-dependent inhibitor of CYP3A4 and CYP2C8.[1][6]
Based on this profile, the experimental design will focus on interactions involving CYP3A4, CYP2C8, P-gp, and BCRP.
Data Presentation: Summary of Potential In Vitro DDI Study Outcomes
The following tables are structured to present the quantitative data that would be generated from the described experimental protocols.
Table 1: this compound as a Potential Inhibitor of Cytochrome P450 Enzymes
| Enzyme | Inhibition Type | Probe Substrate | IC₅₀ (µM) | Kᵢ (µM) |
| CYP3A4 | Time-Dependent | Midazolam | [Experimental Value] | [Experimental Value] |
| CYP2C8 | Time-Dependent | Amodiaquine | [Experimental Value] | [Experimental Value] |
| CYP1A2 | Reversible | Phenacetin | [Experimental Value] | [Experimental Value] |
| CYP2B6 | Reversible | Bupropion | [Experimental Value] | [Experimental Value] |
| CYP2C9 | Reversible | Diclofenac | [Experimental Value] | [Experimental Value] |
| CYP2C19 | Reversible | S-Mephenytoin | [Experimental Value] | [Experimental Value] |
| CYP2D6 | Reversible | Dextromethorphan | [Experimental Value] | [Experimental Value] |
Table 2: this compound as a Potential Inducer of Cytochrome P450 Enzymes
| Enzyme | Test System | Positive Control | Parameter | Fold Induction (this compound) | Fold Induction (Control) |
| CYP3A4 | Human Hepatocytes | Rifampicin (B610482) (10 µM) | mRNA | [Experimental Value] | [Experimental Value] |
| CYP1A2 | Human Hepatocytes | Omeprazole (50 µM) | mRNA | [Experimental Value] | [Experimental Value] |
| CYP2B6 | Human Hepatocytes | Phenobarbital (750 µM) | mRNA | [Experimental Value] | [Experimental Value] |
Table 3: this compound Interaction with P-gp and BCRP Transporters
| Transporter | Assay Type | Test System | Probe Substrate | Result |
| P-gp (MDR1) | Substrate Assessment | MDCK-MDR1 cells | N/A | Efflux Ratio: [Value] |
| P-gp (MDR1) | Inhibition | MDCK-MDR1 cells | Digoxin (B3395198) | IC₅₀ (µM): [Value] |
| BCRP | Substrate Assessment | Caco-2 cells | N/A | Efflux Ratio: [Value] |
| BCRP | Inhibition | Caco-2 cells | Prazosin (B1663645) | IC₅₀ (µM): [Value] |
Table 4: Plasma Protein Binding of this compound
| Species | Method | % Bound | Fraction Unbound (fu) |
| Human | Equilibrium Dialysis | [Experimental Value] | [Experimental Value] |
| Rat | Equilibrium Dialysis | [Experimental Value] | [Experimental Value] |
| Dog | Equilibrium Dialysis | [Experimental Value] | [Experimental Value] |
Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 Inhibition Assays
Objective: To determine the potential of this compound to inhibit major human CYP isoforms.
Methodology:
-
Test System: Pooled human liver microsomes (HLM) or recombinant human CYP enzymes.
-
Reversible Inhibition (for all major CYPs):
-
Prepare a series of concentrations of this compound.
-
Incubate this compound with HLM and a specific CYP probe substrate (at a concentration approximate to its Kₘ) in the presence of an NADPH-generating system.
-
After a defined incubation period, stop the reaction.
-
Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
Calculate the percent inhibition at each this compound concentration and determine the IC₅₀ value.
-
-
Time-Dependent Inhibition (TDI) for CYP3A4 and CYP2C8:
-
Pre-incubate this compound with HLM and an NADPH-generating system for various time points (e.g., 0, 15, 30 minutes).
-
Following pre-incubation, add the probe substrate to initiate the reaction.
-
After a short incubation period, terminate the reaction and quantify metabolite formation.
-
An increase in inhibitory potency with pre-incubation time suggests TDI. Determine Kᵢ and kᵢₙₐ꜀ₜ values.
-
-
Data Analysis:
-
IC₅₀ values are determined by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Kᵢ values can be calculated from IC₅₀ values using the Cheng-Prusoff equation for reversible inhibitors.
-
Protocol 2: In Vitro Cytochrome P450 Induction Assays
Objective: To evaluate the potential of this compound to induce the expression of CYP1A2, CYP2B6, and CYP3A4.
Methodology:
-
Test System: Cryopreserved primary human hepatocytes from at least three different donors.
-
Treatment: Culture hepatocytes and treat with multiple concentrations of this compound, a positive control inducer (e.g., rifampicin for CYP3A4), and a vehicle control for 48-72 hours.
-
Endpoint Measurement:
-
Harvest the cells and isolate mRNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the relative mRNA levels of the target CYP enzymes.
-
-
Data Analysis:
-
Calculate the fold induction of mRNA expression relative to the vehicle control.
-
Compare the induction potential of this compound to that of the positive control.
-
Protocol 3: Transporter Interaction Assays (P-gp and BCRP)
Objective: To determine if this compound is a substrate and/or inhibitor of P-gp and BCRP.
Methodology:
-
Test System:
-
For P-gp: MDCKII cells overexpressing human MDR1 (MDCK-MDR1) and wild-type MDCKII cells as a control.
-
For BCRP: Caco-2 cells, which endogenously express BCRP.
-
-
Substrate Assessment (Bidirectional Transport Assay):
-
Culture the cells on permeable Transwell® supports to form a polarized monolayer.
-
Add this compound to either the apical (A) or basolateral (B) chamber.
-
At various time points, sample the medium from the opposite chamber and quantify the concentration of this compound using LC-MS/MS.
-
Calculate the apparent permeability coefficients (Pₐₚₚ) in both directions (A-to-B and B-to-A).
-
An efflux ratio (Pₐₚₚ(B-A) / Pₐₚₚ(A-B)) significantly greater than 2 suggests active efflux. The involvement of a specific transporter can be confirmed by running the assay in the presence of a known inhibitor.
-
-
Inhibition Assessment:
-
Perform a bidirectional transport assay with a known probe substrate for the transporter (e.g., digoxin for P-gp, prazosin for BCRP).
-
Conduct the assay in the presence of various concentrations of this compound.
-
A concentration-dependent decrease in the efflux of the probe substrate indicates inhibition by this compound.
-
Calculate the IC₅₀ value for inhibition.
-
Protocol 4: Plasma Protein Binding Assay
Objective: To determine the extent to which this compound binds to plasma proteins.
Methodology:
-
Method: Equilibrium dialysis is the gold-standard method.
-
Procedure:
-
Place plasma containing this compound on one side of a semipermeable membrane and a protein-free buffer on the other side.
-
Allow the system to equilibrate at 37°C.
-
After equilibration, measure the concentration of this compound in both the plasma and buffer compartments using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of this compound bound to plasma proteins and the fraction unbound (fu).
-
Visualizations
Caption: Overall workflow for this compound drug interaction studies.
Caption: Metabolic and activity pathway of acalabrutinib and this compound.
Caption: Decision tree for clinical DDI study based on in vitro data.
References
- 1. Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. admescope.com [admescope.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Federal Register :: Clinical Drug Interaction Studies-Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions and In Vitro Drug Interaction Studies-Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions; Guidance for Industry; Availability [federalregister.gov]
- 5. ICH M12 Guideline on Drug Interaction Studies - ECA Academy [gmp-compliance.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming solubility issues with ACP-5862 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with ACP-5862 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is the major active, circulating, pyrrolidine (B122466) ring-opened metabolite of Acalabrutinib, an irreversible and highly selective Bruton tyrosine kinase (BTK) inhibitor.[1][2][3][4] For in vitro and other experimental studies, achieving an appropriate concentration of this compound in aqueous solutions is crucial for obtaining accurate and reproducible results. Like many small molecule inhibitors, this compound's hydrophobic nature can lead to poor solubility in aqueous media, posing a significant challenge for researchers.
Q2: What is the known solubility of this compound?
Q3: What are the initial signs of solubility issues with this compound in my experiments?
A3: Signs of poor solubility include:
-
Precipitation: The compound coming out of solution, visible as cloudiness, crystals, or a solid pellet after centrifugation.
-
Inconsistent results: High variability in experimental data between replicates or different batches of the compound.
-
Lower than expected potency: The observed biological effect is less than anticipated, potentially due to the actual concentration of the dissolved compound being lower than the nominal concentration.
Troubleshooting Guide: Overcoming this compound Solubility Issues
This guide provides a systematic approach to addressing solubility problems with this compound in your experiments.
Problem: this compound precipitates when preparing a stock solution or diluting it in an aqueous buffer.
Solution Workflow:
Caption: A workflow for troubleshooting this compound precipitation.
Detailed Methodologies and Experimental Protocols
Preparation of a Concentrated Stock Solution
The first step in preparing this compound for aqueous experiments is to create a high-concentration stock solution in a water-miscible organic solvent.
-
Recommended Solvents:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
-
Protocol:
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of the chosen organic solvent to achieve a high concentration (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication. Gentle warming (up to 45°C) can also be employed, but care should be taken to avoid degradation.[1]
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
Utilizing Co-solvents to Enhance Aqueous Solubility
Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[7][8][9][10][11]
-
Common Co-solvents:
-
Polyethylene glycol 300 (PEG300)
-
Propylene glycol
-
Glycerin
-
-
Experimental Protocol (Co-solvent Formulation):
-
Start with your concentrated this compound stock solution in DMSO.
-
In a separate tube, prepare the co-solvent/buffer mixture. For example, a formulation could consist of 10% DMSO, 40% PEG300, and 50% aqueous buffer.
-
Add the this compound stock solution to the co-solvent/buffer mixture while vortexing to ensure rapid and uniform dispersion.
-
Visually inspect for any signs of precipitation.
-
Employing Cyclodextrins for Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] They can encapsulate hydrophobic molecules like this compound, forming inclusion complexes that are more soluble in water.[14][15][16]
-
Types of Cyclodextrins:
-
Beta-cyclodextrin (β-CD)
-
Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
-
Methyl-beta-cyclodextrin (M-β-CD)
-
-
Experimental Protocol (Cyclodextrin Formulation):
-
Prepare a solution of the chosen cyclodextrin (B1172386) (e.g., 10-50 mM HP-β-CD) in your aqueous buffer.
-
Add the concentrated this compound stock solution (in a minimal amount of organic solvent) dropwise to the cyclodextrin solution while stirring.
-
Allow the mixture to equilibrate, which may take from a few minutes to several hours.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound or aggregates.
-
Using Surfactants to Improve Wettability and Dispersion
Surfactants can increase the solubility of poorly soluble compounds by forming micelles that encapsulate the hydrophobic drug.
-
Common Non-ionic Surfactants:
-
Tween-80 (Polysorbate 80)
-
Pluronic F-68
-
-
Experimental Protocol (Surfactant-based Formulation):
-
Prepare your desired aqueous buffer.
-
Add a small amount of surfactant to the buffer (e.g., 0.1% - 5% v/v).
-
Add the this compound stock solution to the surfactant-containing buffer while vortexing.
-
Observe for clarity and any signs of precipitation.
-
Adjusting pH
Given that the parent compound of this compound has pH-dependent solubility, altering the pH of the aqueous buffer may improve the solubility of this compound.
-
Protocol:
-
Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4).
-
Add the this compound stock solution to each buffer to the desired final concentration.
-
Incubate for a set period and then centrifuge to pellet any precipitate.
-
Measure the concentration of this compound in the supernatant (e.g., by HPLC-UV) to determine the optimal pH for solubility.
-
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in a specific formulation. Researchers should use this as a starting point and may need to optimize the formulation for their specific experimental needs.
| Compound | Formulation | Reported Solubility | Molar Concentration (approx.) |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[3] | ≥ 2.08 mg/mL | 4.32 mM |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified BTK signaling pathway inhibited by this compound.
Caption: Logical workflow for optimizing this compound solubility.
References
- 1. This compound | BTK | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification and Characterization of this compound, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acalabrutinib | C26H23N7O2 | CID 71226662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. researchgate.net [researchgate.net]
- 16. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ACP-5862 Dosage for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of ACP-5862 for in vivo experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the major, active, circulating metabolite of acalabrutinib (B560132), a second-generation Bruton's tyrosine kinase (BTK) inhibitor.[1] Like its parent compound, this compound is a potent and selective inhibitor of BTK.[2][3] It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its enzymatic activity.[2][4] BTK is a key signaling molecule in the B-cell receptor (BCR) pathway, which is crucial for B-cell proliferation, trafficking, and survival.[2][5][6] By inhibiting BTK, this compound disrupts these signaling pathways, making it a subject of interest for research in B-cell malignancies and autoimmune diseases.[3][5][7]
Q2: What is the in vitro potency of this compound?
A2: this compound has an IC50 of 5.0 nM for Bruton tyrosine kinase (BTK).[1] While it is a potent inhibitor, its BTK inhibition is approximately 50% less potent than that of acalabrutinib.[2][6]
Q3: What are the key pharmacokinetic parameters of this compound to consider for in vivo studies?
A3: Understanding the pharmacokinetic profile of this compound is crucial for designing in vivo experiments. Key parameters are summarized in the table below. Note that in humans, the mean exposure to this compound is approximately two- to threefold higher than that of acalabrutinib following oral administration of the parent drug.[1]
| Parameter | Human | Mouse | Rat | Dog |
| Half-Life (t½) | ~6.9 hours[1] | - | - | - |
| Plasma Protein Binding | 98.6%[1] | 98.6%[1] | 99.8%[1] | 94.3%[1] |
| Metabolism | Primarily via CYP3A enzymes[3] | - | - | - |
Q4: How do I determine a starting dose for this compound in a mouse model?
A4: Since there is limited public data on in vivo studies with this compound as a standalone agent, a dose-ranging study is the recommended approach. Here are the key steps:
-
Literature Review: Research compounds with similar mechanisms of action (other BTK inhibitors) to inform a potential starting dose range.
-
In Vitro Data Extrapolation: While not always accurate, in vitro data like IC50 can provide a preliminary guide.
-
Dose-Ranging Study: Conduct a pilot study with a wide range of doses (e.g., 1, 10, 50, 100 mg/kg) to determine the maximum tolerated dose (MTD) and identify a dose range that shows a biological effect without significant toxicity.[8]
A general protocol for a dose-ranging study is provided in the "Experimental Protocols" section.
Troubleshooting Guide
Issue 1: Poor Bioavailability or Lack of In Vivo Efficacy
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | This compound is likely a lipophilic molecule with low water solubility. • Formulation Strategy: Prepare a stock solution in an organic solvent like DMSO, then dilute it into a suitable vehicle for administration (e.g., a mixture of PEG300, Tween 80, and saline).[9] For oral administration, consider formulations like amorphous solid dispersions or lipid-based systems.[2][10][11] • Particle Size Reduction: Techniques like micronization or nanomilling can increase the surface area and improve dissolution rate.[2][12] |
| Rapid Metabolism | This compound is metabolized by CYP3A enzymes.[3] • Pharmacokinetic Analysis: Measure plasma concentrations of this compound over time to determine its half-life in your animal model. • Dosing Schedule Adjustment: If the compound is cleared too quickly, a more frequent dosing schedule (e.g., twice daily) may be necessary. |
| Efflux Transporter Activity | The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut, which can pump it out of cells and reduce absorption.[13] • In Vitro Permeability Assay: Use Caco-2 cell monolayers to assess the potential for active efflux.[12] • Co-administration with an Inhibitor: In exploratory studies, co-administration with a P-gp inhibitor can help determine if efflux is a limiting factor. However, be cautious of potential drug-drug interactions.[12] |
Issue 2: Observed Toxicity or Adverse Effects
| Possible Cause | Troubleshooting Steps |
| Dose is Too High | The administered dose may exceed the maximum tolerated dose (MTD). • Dose De-escalation: Reduce the dose to a level that does not cause overt signs of toxicity (e.g., significant weight loss, lethargy). • MTD Study: If not already performed, conduct a formal MTD study to establish the safe dose range.[14] |
| Off-Target Effects | The compound may be interacting with other kinases or cellular targets. • Selectivity Profiling: If not already known, perform a kinome scan to assess the selectivity of this compound against a panel of kinases. • Observe Specific Toxicities: The nature of the toxicities might provide clues about the off-target effects. |
| Formulation/Vehicle Toxicity | The vehicle used to dissolve and administer the compound may be causing toxicity. • Vehicle Control Group: Always include a control group that receives only the vehicle to assess its effects. • Alternative Formulations: Test different, well-tolerated vehicle compositions. |
Issue 3: High Variability in Experimental Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | Variations in the volume or technique of administration can lead to inconsistent dosing. • Standardized Procedures: Ensure all personnel are trained and follow a standardized protocol for drug administration. |
| Formulation Instability | The compound may not be stable or homogeneously suspended in the vehicle. • Fresh Formulations: Prepare the formulation fresh before each use. • Homogeneity Check: If it is a suspension, ensure it is thoroughly mixed before each administration. |
| Biological Variability | Inherent differences between individual animals can contribute to variability. • Increase Sample Size: A larger number of animals per group can improve statistical power. • Acclimatization: Ensure animals are properly acclimated to the experimental conditions before the study begins. |
Experimental Protocols
Protocol 1: In Vivo Dose-Ranging and Maximum Tolerated Dose (MTD) Study in Mice
Objective: To determine the MTD of this compound and identify a dose range for efficacy studies.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
6-8 week old mice (e.g., C57BL/6 or BALB/c)
-
Standard animal handling and dosing equipment
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.
-
Grouping: Randomly assign mice to several dose groups (e.g., 1, 10, 50, 100, 200 mg/kg) and a vehicle control group (n=3-5 mice per group).
-
Formulation: Prepare the this compound formulation fresh daily. Ensure the compound is fully dissolved or homogeneously suspended.
-
Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection) once daily for 5-14 days.
-
Monitoring:
-
Record body weight daily.
-
Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, grooming, breathing) at least twice daily.
-
Define humane endpoints (e.g., >20% body weight loss, severe lethargy).
-
-
Data Analysis: The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.
Visualizations
Signaling Pathway
Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
Experimental Workflow
Caption: General workflow for in vivo testing of a novel small molecule inhibitor like this compound.
References
- 1. B-cell receptor - Wikipedia [en.wikipedia.org]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 5. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Interpreting unexpected results in ACP-5862 functional assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with ACP-5862, the primary active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor, acalabrutinib (B560132).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to acalabrutinib?
This compound is the major and pharmacologically active metabolite of acalabrutinib, a second-generation BTK inhibitor.[1][2] It is formed in the body through the oxidation of acalabrutinib, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][3] While acalabrutinib is the administered drug, this compound circulates in the plasma at concentrations two- to three-fold higher than the parent drug and has a longer half-life, contributing significantly to the overall clinical efficacy.[4][5]
Q2: What is the mechanism of action of this compound?
Similar to acalabrutinib, this compound is a selective and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[4][6] It forms a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme, leading to its inactivation.[3][4] This inhibition blocks downstream signaling from the B-cell receptor (BCR) and cytokine receptors, which are critical for B-cell proliferation, trafficking, chemotaxis, and adhesion.[4][5]
Q3: How does the potency of this compound compare to acalabrutinib?
This compound is a potent inhibitor of BTK, but its potency is approximately 50% less than that of acalabrutinib.[4][5] The inactivation rate (kinact) for BTK by this compound is about half that of acalabrutinib, although they have similar binding affinities (KI).[6]
Q4: What is the kinase selectivity profile of this compound?
This compound maintains a high degree of kinase selectivity, similar to acalabrutinib.[3][6] This high selectivity for BTK over other kinases is a key feature of second-generation BTK inhibitors, leading to fewer off-target effects compared to the first-generation inhibitor, ibrutinib.[7]
Troubleshooting Unexpected Results in Functional Assays
Problem 1: Observed inhibitory activity of this compound is lower than expected.
-
Possible Cause 1: Potency Difference: Researchers may expect this compound to have the same potency as acalabrutinib. However, this compound is known to be less potent.
-
Solution: Ensure that the expected potency is based on published data for this compound, not acalabrutinib. Refer to the comparative potency data in the tables below.
-
-
Possible Cause 2: Compound Stability and Storage: Improper storage of this compound can lead to degradation and loss of activity.
-
Solution: this compound stock solutions should be stored at -80°C for up to two years or -20°C for up to one year.[1] Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: High Protein Binding: Both acalabrutinib and this compound exhibit high plasma protein binding (approximately 97.5% and 98.6%, respectively).[4] In cell-based assays containing serum, the high protein binding can reduce the free concentration of the compound available to interact with the target cells.
-
Solution: Consider using serum-free or low-serum media for your assays. Alternatively, calculate the expected free concentration of this compound based on its protein binding percentage and the serum concentration in your assay medium.
-
Problem 2: High variability in results between experimental replicates.
-
Possible Cause 1: Inconsistent Cell Health or Density: Variations in cell viability or plating density can significantly impact the outcome of functional assays.
-
Solution: Ensure consistent cell seeding densities and monitor cell viability throughout the experiment. Use cells within a consistent passage number range.
-
-
Possible Cause 2: Pipetting Errors: Inaccurate pipetting, especially of potent compounds, can lead to significant variability.
-
Solution: Use calibrated pipettes and perform serial dilutions carefully. For highly potent compounds, consider preparing larger volumes of intermediate dilutions to minimize errors.
-
Problem 3: Unexpected results in in vivo or complex in vitro models.
-
Possible Cause 1: Metabolic Conversion: In systems with metabolic activity (e.g., primary hepatocytes, liver microsomes, or in vivo models), acalabrutinib will be converted to this compound. This can complicate the interpretation of results if the activity of only one compound is being considered.
-
Solution: When studying acalabrutinib in metabolically active systems, it is crucial to also measure the concentration of this compound to understand the contribution of both compounds to the observed effect.
-
-
Possible Cause 2: CYP3A Interactions: The formation of this compound is dependent on CYP3A4 activity.[2] The presence of CYP3A inhibitors or inducers in your experimental system can alter the metabolic profile.
-
Solution: Be aware of any components in your cell culture media or co-administered compounds in in vivo studies that could modulate CYP3A4 activity. If necessary, the use of specific CYP3A4 inhibitors or inducers can be a tool to study the relative contributions of acalabrutinib and this compound.
-
Data Presentation
Table 1: Comparative Potency of Acalabrutinib and this compound
| Compound | Target | Assay Type | IC50 / EC50 (nM) | Reference |
| Acalabrutinib | BTK | Biochemical | IC50: 3 | [1] |
| This compound | BTK | Biochemical | IC50: 5.0 | [1][8] |
| Acalabrutinib | BTK | Cell-based (CD69 expression) | EC50: 9.2 ± 4.4 | [6] |
| This compound | BTK | Cell-based (CD69 expression) | EC50: 64 ± 6 | [6] |
Table 2: Pharmacokinetic Properties of Acalabrutinib and this compound
| Parameter | Acalabrutinib | This compound | Reference |
| Half-Life (t1/2) | ~1 hour | ~6.9 hours | [4][5] |
| Plasma Protein Binding | ~97.5% | ~98.6% | [4] |
| Relative Plasma Exposure (AUC) | 1x | 2-3x higher | [5] |
Experimental Protocols
Protocol: LanthaScreen™ Kinase Assay for BTK Inhibition
This is a generalized protocol based on the LanthaScreen™ assay principle used to determine the IC50 of BTK inhibitors.
-
Reagents:
-
LanthaScreen™ Certified Kinase Buffer
-
Recombinant BTK enzyme
-
Fluorescein-labeled substrate peptide
-
ATP
-
LanthaScreen™ Tb-anti-pY Antibody
-
This compound and Acalabrutinib (for comparison)
-
384-well assay plate
-
-
Procedure:
-
Prepare a serial dilution of this compound and the control compound in the kinase buffer.
-
Add the diluted compounds to the wells of the 384-well plate.
-
Add the BTK enzyme and the fluorescein-labeled substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
Stop the reaction by adding the Tb-anti-pY antibody.
-
Incubate for an additional 60 minutes to allow for antibody binding.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.
-
-
Data Analysis:
-
Calculate the emission ratio of the acceptor (fluorescein) and donor (terbium).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: BTK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a cell-based functional assay with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Characterization of this compound, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medicine.com [medicine.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Evaluation of the Drug–Drug Interaction Potential of Acalabrutinib and Its Active Metabolite, ACP‐5862, Using a Physiologically‐Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | BTK | TargetMol [targetmol.com]
Technical Support Center: Acalabrutinib & ACP-5862 Metabolism
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acalabrutinib (B560132) and its major active metabolite, ACP-5862. The information provided will help address challenges related to the metabolic profile of acalabrutinib in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it formed?
A1: this compound is the major circulating and pharmacologically active metabolite of acalabrutinib, a Bruton tyrosine kinase (BTK) inhibitor.[1][2][3] It is formed in the body through the oxidation of acalabrutinib, a process primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][3][4] The chemical transformation involves the opening of the pyrrolidine (B122466) ring of acalabrutinib to form a ketone/amide structure.[1][2]
Q2: Why is it important to consider this compound in studies involving acalabrutinib?
A2: It is crucial to account for this compound in your studies for several reasons:
-
Pharmacological Activity: this compound is an active metabolite, meaning it also inhibits BTK and contributes to the overall therapeutic effect of acalabrutinib.[1][3][5] Its potency is approximately half that of the parent drug.[3][5]
-
High Exposure: In humans, the systemic exposure to this compound can be two- to three-fold higher than that of acalabrutinib itself following a single oral dose.[6]
-
Contribution to Efficacy and Safety: Due to its activity and significant presence, this compound may play a role in both the efficacy and the safety profile observed in patients treated with acalabrutinib.[1][5][7]
-
Drug-Drug Interactions: Both acalabrutinib and this compound are involved in drug-drug interactions, primarily related to CYP3A4.[1][4][5]
Q3: What factors can influence the formation and clearance of this compound?
A3: The primary factor influencing the formation of this compound is the activity of the CYP3A4 enzyme.[1][3] Therefore, any substance that induces or inhibits CYP3A4 can alter the plasma concentrations of both acalabrutinib and this compound.[5] For example, co-administration of strong CYP3A inhibitors (like itraconazole) can significantly increase acalabrutinib exposure, while strong CYP3A inducers (like rifampicin) can decrease it.[5] Genetic variability in CYP3A4 expression and liver function can also contribute to inter-individual differences in this compound levels.
Q4: How can I accurately quantify both acalabrutinib and this compound in my experimental samples?
A4: To accurately measure both compounds, a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), is required.[8][9] This method allows for the simultaneous separation and quantification of the parent drug and its metabolite in biological matrices like plasma or tissue homogenates. It is essential to develop a method with appropriate sensitivity, specificity, accuracy, and precision for both analytes.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in this compound levels across subjects/animals | 1. Genetic polymorphism in CYP3A4. 2. Co-administration of other compounds affecting CYP3A4 activity. 3. Differences in liver function. 4. Variability in acalabrutinib absorption.[10] | 1. Consider genotyping for CYP3A4 if working with human subjects or using specific animal strains with known metabolic profiles. 2. Carefully review and control for any co-administered substances. 3. Assess liver function markers. 4. Ensure consistent dosing procedures. |
| Unexpectedly low or high this compound to acalabrutinib ratio | 1. Incorrect in vitro test system used (e.g., lacking necessary cofactors for CYP enzymes). 2. Degradation of analytes during sample collection, processing, or storage. 3. Use of a non-specific analytical method. | 1. For in vitro studies, use liver microsomes or hepatocytes which contain active CYP enzymes and ensure the addition of necessary cofactors like NADPH.[11][12] 2. Follow a validated protocol for sample handling and storage. This compound is stable for at least 2 years at -80°C.[6] 3. Utilize a validated LC-MS/MS method for quantification. |
| Difficulty extrapolating in vitro metabolic data to in vivo outcomes | 1. Differences in enzyme kinetics between in vitro systems and the in vivo environment. 2. Contribution of other metabolic pathways or transporters not captured by the in vitro system. 3. Species differences in metabolism. | 1. Use data from human-derived systems (e.g., human liver microsomes) for better prediction of human pharmacokinetics.[8] 2. Consider using more complex models like hepatocytes which include both phase I and phase II enzymes.[11][13] 3. Be aware of species differences; for example, this compound is a major metabolite in rats but a minor one in dogs.[6] |
Data Presentation
Table 1: In Vitro Potency and Metabolic Parameters of Acalabrutinib and this compound
| Parameter | Acalabrutinib | This compound | Reference(s) |
| BTK IC₅₀ | 3 nM | 5.0 nM | [6] |
| hWB EC₅₀ (CD69 expression) | 9.2 ± 4.4 nM | 64 ± 6 nM | [3] |
| hWB EC₉₀ (CD69 expression) | 72 ± 20 nM | 544 ± 376 nM | [3] |
| Primary Metabolizing Enzyme | CYP3A4 | CYP3A4 | [1][4] |
| This compound Formation Kₘ | 2.78 µM | N/A | [1][4] |
| This compound Formation Vₘₐₓ | 4.13 pmol/pmol CYP3A/min | N/A | [1][4] |
| Intrinsic Clearance | N/A | 23.6 µL/min per mg | [1][4] |
hWB: human Whole Blood
Experimental Protocols
Protocol 1: In Vitro Metabolism of Acalabrutinib in Human Liver Microsomes
This protocol is designed to assess the formation of this compound from acalabrutinib.
1. Materials:
-
Acalabrutinib
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
Incubator/water bath at 37°C
2. Procedure:
-
Prepare a stock solution of acalabrutinib in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.
-
Add acalabrutinib to the mixture to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
-
Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining acalabrutinib and the formed this compound.
10. Data Analysis:
-
Plot the concentration of acalabrutinib versus time to determine the rate of metabolism.
-
Plot the concentration of this compound versus time to determine the rate of formation.
Visualizations
Caption: Metabolic conversion of Acalabrutinib to its active metabolite this compound.
Caption: Experimental workflow for assessing Acalabrutinib metabolism in vitro.
Caption: Decision tree for troubleshooting variable this compound results.
References
- 1. Identification and Characterization of this compound, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the Drug–Drug Interaction Potential of Acalabrutinib and Its Active Metabolite, ACP‐5862, Using a Physiologically‐Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Exposure-response analysis of acalabrutinib and its active metabolite, this compound, in patients with B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmafocusasia.com [pharmafocusasia.com]
- 9. researchgate.net [researchgate.net]
- 10. Improved characterization of the pharmacokinetics of acalabrutinib and its pharmacologically active metabolite, this compound, in patients with B-cell malignancies and in healthy subjects using a population pharmacokinetic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. bdj.co.jp [bdj.co.jp]
- 13. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experiments involving ACP-5862, a major active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor, acalabrutinib (B560132).
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is the principal and pharmacologically active metabolite of acalabrutinib.[1][2] Both acalabrutinib and this compound are potent and irreversible inhibitors of Bruton's tyrosine kinase (BTK).[3] They form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its inactivation.[3] BTK is a crucial signaling molecule in the B-cell receptor (BCR) pathway, which is essential for B-cell proliferation, trafficking, chemotaxis, and adhesion. By inhibiting BTK, this compound disrupts these processes.
2. What are the key differences between this compound and its parent drug, acalabrutinib?
While both are BTK inhibitors, there are some distinctions:
-
Potency: this compound is a potent inhibitor of BTK with a reported IC50 of 5.0 nM, which is slightly less potent than acalabrutinib (IC50 of 3 nM).[4][5]
-
Exposure: In vivo, the mean exposure to this compound can be two- to threefold higher than that of acalabrutinib following oral administration of acalabrutinib.[4]
-
Metabolism: this compound is formed from acalabrutinib primarily through the action of the CYP3A4 enzyme.[3][6]
3. How should I prepare and store this compound stock solutions?
-
Solubility: this compound is soluble in DMSO. For in vivo studies, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[4]
-
Stock Solution Preparation: Due to the small quantities typically supplied, it is recommended to dissolve the entire amount in a precise volume of solvent to create a stock solution, rather than weighing it out.
-
Storage: Store stock solutions at -20°C or -80°C for long-term stability.[4] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
4. What are some common issues encountered in this compound experiments and how can I troubleshoot them?
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent Results | - Inaccurate concentration of this compound stock solution.- Degradation of this compound due to improper storage.- Variability in cell culture conditions. | - Re-verify the concentration of your stock solution.- Prepare fresh stock solutions and aliquot for single use.- Standardize cell seeding density, passage number, and media composition. |
| Low or No Activity | - Incorrect dosage or concentration used.- Cell line is not dependent on BTK signaling.- Inactivation of this compound in the culture medium. | - Perform a dose-response experiment to determine the optimal concentration.- Confirm BTK expression and pathway activity in your cell line (e.g., via Western blot).- Reduce incubation times or replenish this compound if stability is a concern. |
| High Background Signal in Assays | - Non-specific binding of antibodies in Western blotting or ELISA.- Autofluorescence of compounds or cells in fluorescence-based assays. | - Optimize antibody concentrations and blocking conditions.- Include appropriate controls (e.g., secondary antibody only).- Use appropriate blank wells and background correction for fluorescence readings. |
Experimental Protocols and Data
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Source |
| IC50 (BTK) | 5.0 nM | [4][5] |
| Km (for formation by CYP3A4) | 2.78 µM | [3][6] |
| Vmax (for formation by CYP3A4) | 4.13 pmol/pmol CYP3A/min | [3][6] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Source |
| Half-life | 6.9 hours | Human | [4] |
| Protein Binding | 98.6% | Human Plasma | [4] |
| Protein Binding | 99.8% | Rat Plasma | [4] |
| Protein Binding | 94.3% | Dog Plasma | [4] |
| Protein Binding | 98.6% | Mouse Plasma | [4] |
Detailed Methodologies
Western Blotting for BTK Pathway Inhibition
This protocol describes how to assess the inhibitory effect of this compound on the BTK signaling pathway by measuring the phosphorylation of key downstream proteins.
1. Cell Culture and Treatment:
-
Seed B-cell lymphoma cell lines (e.g., Ramos, Daudi) at an appropriate density.
-
Treat cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) for a predetermined time (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
Stimulate the B-cell receptor pathway if necessary (e.g., with anti-IgM).
2. Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-BTK (Tyr223)
-
Total BTK
-
Phospho-PLCγ2 (Tyr759)
-
Total PLCγ2
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
5. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell proliferation and viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
2. Compound Treatment:
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
3. MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
4. Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the EC50 value.
Visualizations
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway and the point of inhibition by this compound.
Experimental Workflow: Western Blot for BTK Inhibition
Caption: General workflow for assessing BTK pathway inhibition by this compound via Western blot.
Troubleshooting Logic for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. Anti-BTK antibody (ab25971) | Abcam [abcam.com]
- 2. Evaluation of the Drug–Drug Interaction Potential of Acalabrutinib and Its Active Metabolite, ACP‐5862, Using a Physiologically‐Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of this compound, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | BTK | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
Addressing variability in ACP-5862 pharmacokinetic data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ACP-5862.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its relationship to acalabrutinib (B560132)?
This compound is the major and pharmacologically active metabolite of acalabrutinib, a Bruton tyrosine kinase (BTK) inhibitor.[1][2] Following administration, acalabrutinib is metabolized in the body to form this compound.[3] Both acalabrutinib and this compound are potent and selective covalent BTK inhibitors, with this compound having approximately half the potency of the parent drug but a similar high kinase selectivity.[3][4][5] Due to its significant presence and activity, this compound is considered to contribute to the overall clinical efficacy of acalabrutinib.[1][5]
Q2: What are the key pharmacokinetic characteristics of this compound?
The pharmacokinetics of this compound have been characterized using a two-compartment model with first-order elimination.[6][7] The formation of this compound is directly linked to the clearance of its parent drug, acalabrutinib.[6] Notably, plasma exposure levels of this compound are often higher than those of acalabrutinib, and it possesses a longer half-life, leading to a mean area under the curve (AUC) that is approximately two-fold higher than that of the parent drug.[5]
Q3: What is the primary metabolic pathway for the formation and clearance of this compound?
The formation and subsequent metabolism of this compound are primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][2][3] This is a critical consideration for potential drug-drug interactions.
Q4: Has significant variability in this compound exposure been observed in clinical studies?
Yes, variability in the pharmacokinetics of both acalabrutinib and this compound has been documented.[6] A significant portion of this variability is attributed to the absorption of the parent drug, acalabrutinib.[6][7] However, population pharmacokinetic analyses have shown that despite this variability, there are no clinically meaningful correlations between the exposure to acalabrutinib and this compound and the observed efficacy and safety outcomes.[4][5][8][9] This has led to the support of a fixed-dose regimen for acalabrutinib.[8]
Troubleshooting Guide
Issue 1: High inter-individual variability in measured this compound plasma concentrations.
High variability in pharmacokinetic data can be a common challenge.[10][11] The following steps can help identify the source of variability.
-
Potential Cause 1: Co-administration of CYP3A4 inhibitors or inducers.
-
Troubleshooting Steps:
-
Review subject medication logs for any concomitant medications known to be strong or moderate inhibitors or inducers of CYP3A4.[4][12]
-
If co-administration is unavoidable, consider the potential impact on this compound exposure. Physiologically-based pharmacokinetic (PBPK) modeling can be a useful tool to predict the magnitude of such drug-drug interactions.[2]
-
-
-
Potential Cause 2: Subject-specific physiological factors.
-
Troubleshooting Steps:
-
Analyze data based on subject characteristics such as health status and Eastern Cooperative Oncology Group (ECOG) performance status, which have been identified as significant covariates.[6]
-
While studies have indicated these factors do not lead to clinically meaningful changes in exposure, they may contribute to observed variability.[6]
-
-
-
Potential Cause 3: Inconsistencies in sample handling and processing.
-
Troubleshooting Steps:
-
Ensure strict adherence to standardized protocols for blood sample collection, processing, and storage across all study sites and personnel.[13]
-
Review sample handling records for any deviations that may have occurred.
-
-
Issue 2: Unexpectedly low or high this compound concentrations in a subset of samples.
-
Potential Cause 1: Issues with the bioanalytical assay.
-
Troubleshooting Steps:
-
-
Potential Cause 2: Non-adherence to dosing regimen.
-
Troubleshooting Steps:
-
In multi-dose studies, implement measures to monitor and encourage patient compliance with the prescribed dosing schedule.[13]
-
-
-
Potential Cause 3: Co-administration of proton-pump inhibitors (PPIs).
-
Troubleshooting Steps:
-
The co-administration of PPIs has been identified as a significant covariate affecting the pharmacokinetics of the parent drug, acalabrutinib, which in turn will affect the formation of this compound.[6]
-
-
Data Presentation
Table 1: Population Pharmacokinetic Parameters for this compound
| Parameter | Value | 95% Confidence Interval |
| Clearance | 21.9 L/h | 19.5–24.0 L/h |
| Central Volume of Distribution | 38.5 L | 31.6–49.2 L |
| Peripheral Volume of Distribution | 38.4 L | 32.3–47.9 L |
Data derived from population pharmacokinetic modeling of this compound.[14]
Table 2: In Vitro Metabolic Parameters for this compound Formation
| Parameter | Value |
| Enzyme Responsible | CYP3A4 |
| Km (Michaelis constant) | 2.78 µM |
| Vmax | 4.13 pmol/pmol CYP3A/min |
| Intrinsic Clearance | 23.6 µL/min per mg |
These parameters describe the kinetics of this compound formation from acalabrutinib mediated by CYP3A4.[1][3]
Experimental Protocols
Protocol 1: Population Pharmacokinetic Analysis of this compound
A nonlinear mixed-effects modeling approach was utilized to characterize the pharmacokinetics of acalabrutinib and this compound.[6] Data from 12 clinical studies involving both healthy subjects and patients with B-cell malignancies were pooled for the analysis.[6] A total of 2,394 samples from 304 subjects were available for the this compound pharmacokinetic analysis.[6] The model for this compound was a two-compartment model with first-order elimination.[6] The formation rate of this compound was defined as the clearance of acalabrutinib multiplied by the fraction metabolized.[6] The analysis evaluated the influence of various covariates, including health status, ECOG performance status, and the co-administration of proton-pump inhibitors.[6]
Protocol 2: In Vitro Characterization of this compound Metabolism
To identify the enzymes responsible for the formation and metabolism of this compound, reaction phenotyping was conducted using recombinant cytochrome P450 (rCYP) enzymes.[1][3] These experiments indicated that CYP3A4 was the primary enzyme involved.[1][3] The kinetic parameters of this compound formation, including Km and Vmax, were determined, along with its intrinsic clearance.[1][3]
Visualizations
Caption: Metabolic pathway of acalabrutinib to this compound.
Caption: Troubleshooting workflow for pharmacokinetic data variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the Drug–Drug Interaction Potential of Acalabrutinib and Its Active Metabolite, ACP‐5862, Using a Physiologically‐Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of this compound, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Improved characterization of the pharmacokinetics of acalabrutinib and its pharmacologically active metabolite, this compound, in patients with B-cell malignancies and in healthy subjects using a population pharmacokinetic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exposure-response analysis of acalabrutinib and its active metabolite, this compound, in patients with B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Method of variability optimization in pharmacokinetic data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic Variability – Pharmacokinetics [sepia2.unil.ch]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Population Pharmacokinetics of the BTK Inhibitor Acalabrutinib and its Active Metabolite in Healthy Volunteers and Patients with B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis and Purification of ACP-5862: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guidance, and frequently asked questions (FAQs) related to the synthesis and purification of ACP-5862. As the major active metabolite of the Bruton tyrosine kinase (BTK) inhibitor Acalabrutinib (B560132), this compound is a critical molecule for pharmacological and metabolic studies.
Important Note on Synthesis Protocols: While the structure of this compound was confirmed by chemical synthesis after its initial isolation from in vitro biosynthetic reactions, a detailed, publicly available, step-by-step synthesis protocol is not available in the scientific literature.[1][2] The synthesis of reference standards for drug metabolites is often proprietary. Therefore, this guide provides a generalized, hypothetical workflow based on the known chemical structure of this compound to address common challenges in similar multi-step organic syntheses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
A1: this compound is the major circulating and pharmacologically active metabolite of Acalabrutinib, a highly selective BTK inhibitor.[1][2] It is formed in the body through the CYP3A4-mediated oxidation of Acalabrutinib's pyrrolidine (B122466) ring, resulting in a ring-opened ketone/amide structure.[1][3] Like its parent drug, this compound is a potent and selective covalent inhibitor of BTK, contributing to the overall clinical efficacy of Acalabrutinib.[1][4]
Q2: What are the primary challenges in synthesizing this compound?
A2: Based on its complex structure, the synthesis of this compound would likely involve a multi-step sequence with several potential challenges. These could include ensuring the correct coupling of the various heterocyclic and aromatic components, managing protecting groups to prevent unwanted side reactions, and achieving the final pyrrolidine ring-opening under controlled conditions to avoid degradation of the molecule. The final purification to isolate this compound from starting materials and reaction byproducts would also be critical.
Q3: Are there commercially available reference standards for this compound?
A3: Yes, several chemical suppliers offer this compound and its deuterated isotopologues (e.g., this compound-D4) as reference standards. These are often available via custom synthesis and are intended for analytical and research purposes, such as in pharmacokinetic (PK) and pharmacodynamic (PD) studies.
Q4: What analytical methods are used to quantify and characterize this compound?
A4: The standard method for quantifying this compound in biological matrices like human plasma is liquid chromatography with tandem mass spectrometry (LC-MS/MS).[5] This technique offers high sensitivity and specificity. For structural confirmation of the synthesized molecule, Nuclear Magnetic Resonance (NMR) spectroscopy is employed.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its parent compound, Acalabrutinib.
Table 1: Comparative Potency and Kinase Selectivity
| Compound | BTK IC₅₀ | Relative Potency vs. Acalabrutinib | Kinase Selectivity Profile |
| Acalabrutinib | 3 nM | - | Highly selective |
| This compound | 5.0 nM | ~2-fold lower | Similar high kinase selectivity |
Data sourced from MedchemExpress and TargetMol.
Table 2: Key Pharmacokinetic Parameters
| Parameter | Acalabrutinib | This compound | Notes |
| Terminal Elimination Half-life (t½) | ~1-2 hours | ~7 hours | Following a single 100 mg oral dose of Acalabrutinib. |
| Mean Exposure (AUC) | - | ~2-fold higher than Acalabrutinib | Contributes significantly to overall drug activity. |
| Time to Peak Plasma Conc. (Tmax) | ~0.9 hours | ~1 hour | Rapid formation after Acalabrutinib administration. |
Data sourced from NIH publications.[3]
Experimental Protocols and Methodologies
Analytical Method for Quantification in Plasma
A validated LC-MS/MS method is the standard for the sensitive and specific quantification of this compound in human plasma.
-
Sample Preparation: A liquid-liquid extraction (LLE) technique is typically used. Plasma samples are mixed with an internal standard (e.g., a deuterated version like this compound-D4) and an extraction solvent such as methyl tertiary butyl ether (TBME).[5]
-
Chromatography: The extracted sample is injected into a reverse-phase HPLC column (e.g., a C18 column) to separate this compound from other plasma components. A gradient elution with a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) formate) and an organic solvent (like acetonitrile (B52724) or methanol) is used.
-
Mass Spectrometry: The analyte is detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both this compound and its internal standard to ensure accurate quantification.[5]
Visualized Workflows and Pathways
Metabolic Formation of this compound
The diagram below illustrates the metabolic pathway from the parent drug Acalabrutinib to its active metabolite, this compound.
References
- 1. Processes for the preparation of 4-{8-amino-3-[(2s)-1-(but-2-ynoyl)-pyrrolidin-2-yl]imidazo[1,5-a]-pyrazin-1-yl}n-(pyridin-2-yl)-benzamide - Patent WO-2020043787-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of this compound, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioequivalence and Relative Bioavailability Studies to Assess a New Acalabrutinib Formulation That Enables Coadministration With Proton‐Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel LC-MS/MS method for simultaneous estimation of acalabrutinib and its active metabolite acalabrutinib M27 in human plasma and application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Potency: ACP-5862 versus Acalabrutinib
Acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor, has demonstrated significant efficacy in the treatment of B-cell malignancies. Central to its therapeutic action is its active metabolite, ACP-5862. This guide provides a detailed comparison of the potency of Acalabrutinib and this compound, supported by experimental data and methodologies, to inform researchers and drug development professionals.
Acalabrutinib and its major active metabolite, this compound, are both potent and selective inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is essential for the proliferation, trafficking, and survival of B-cells.[1] By irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, both compounds effectively block its enzymatic activity, leading to the inhibition of downstream signaling and ultimately, apoptosis of malignant B-cells.[1][3]
While both molecules share the same mechanism of action, studies have consistently shown that Acalabrutinib is the more potent of the two. However, this compound circulates at approximately two- to threefold higher concentrations than the parent drug following oral administration of Acalabrutinib, contributing significantly to the overall clinical efficacy.[2][4]
Potency Comparison: A Quantitative Overview
The inhibitory potency of this compound and Acalabrutinib has been quantified using both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized below.
| Compound | Assay Type | Target/Process | IC50 / EC50 (nM) | Reference |
| This compound | Biochemical | BTK Inhibition | 5.0 | [2][5] |
| Cellular (hWB) | anti-IgD-induced CD69 expression | 64 ± 6 | [6] | |
| Acalabrutinib | Biochemical | BTK Inhibition | 3 | [2][7] |
| Cellular (hWB) | anti-IgD-induced CD69 expression | 9.2 ± 4.4 | [6] | |
| Cellular | B-cell activation (CD69) | 8 | [7] |
hWB: human Whole Blood
Experimental Methodologies
The following sections detail the experimental protocols used to determine the potency of this compound and Acalabrutinib.
Biochemical BTK Kinase Inhibition Assay (LanthaScreen™ Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified BTK.
Principle: The LanthaScreen™ Kinase Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It measures the phosphorylation of a substrate by the kinase. Inhibition of the kinase results in a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[2][8]
-
Prepare serial dilutions of the test compounds (this compound and Acalabrutinib) in the kinase buffer.
-
Prepare a solution containing the BTK enzyme and a fluorescein-labeled substrate in the kinase buffer.
-
Prepare an ATP solution in the kinase buffer.
-
Prepare a detection solution containing a terbium-labeled anti-phospho substrate antibody and EDTA in TR-FRET dilution buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound dilutions.
-
Add the BTK enzyme and substrate solution to initiate the reaction.
-
Add the ATP solution to start the kinase reaction.
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature.[9]
-
-
Detection:
-
Add the detection solution to stop the kinase reaction and allow for antibody binding to the phosphorylated substrate.
-
Incubate for at least 30 minutes at room temperature.[1]
-
-
Data Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths.
-
Calculate the emission ratio and plot it against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[1]
-
Biochemical Kinase Inhibition Assay Workflow
Cellular B-Cell Activation Assay (CD69 Expression)
This assay measures the inhibition of B-cell activation in a cellular context by quantifying the expression of the activation marker CD69.
Principle: Upon activation of the B-cell receptor (BCR) by an anti-IgM antibody, B-cells upregulate the expression of surface markers like CD69. A BTK inhibitor will block this signaling cascade, leading to reduced CD69 expression, which can be measured by flow cytometry.
Protocol:
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors or use human whole blood.
-
-
Inhibitor Treatment:
-
Pre-incubate the cells with various concentrations of the test compounds (this compound and Acalabrutinib) or vehicle control for 1-2 hours at 37°C.
-
-
BCR Stimulation:
-
Stimulate the B-cells by adding an anti-IgM F(ab')2 fragment.
-
Incubate for a specified time (e.g., 18 hours) at 37°C in a 5% CO2 incubator.
-
-
Staining:
-
Wash the cells with a suitable buffer (e.g., PBS with BSA and EDTA).
-
Stain the cells with fluorescently labeled antibodies against a B-cell marker (e.g., CD19) and the activation marker CD69.
-
-
Flow Cytometry:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the B-cell population (CD19-positive cells).
-
Quantify the expression of CD69 on the B-cells.
-
-
Data Analysis:
-
Determine the percentage of CD69-positive B-cells or the mean fluorescence intensity of CD69.
-
Plot the CD69 expression against the inhibitor concentration and determine the EC50 value.
-
Cellular B-Cell Activation Assay Workflow
B-Cell Receptor (BCR) Signaling Pathway
Both Acalabrutinib and this compound exert their effects by inhibiting BTK, a key kinase in the BCR signaling pathway. The simplified diagram below illustrates the central role of BTK in this cascade.
Simplified B-Cell Receptor Signaling Pathway
Conclusion
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. AID 1257741 - Biochemical Assay: A generalized procedure for a standard biochemical Btk Kinase Assay that can be used to test Formula I compounds. Alternatively, the Lanthascreen assay can be used to evaluate Btk activity through quantification of its phosphorylated peptide product. The FRET (Fluorescence Resonance Energy Transfer) that occurs between the fluorescein on the peptide product and the terbium on the detection antibody decreases with the addition of inhibitors of Btk that reduce the phosphorylation of the peptide. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. B-cell receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of ACP-5862 and Other BTK Inhibitor Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of ACP-5862, the major active metabolite of the second-generation Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib (B560132), with the known metabolites of other covalent BTK inhibitors, ibrutinib (B1684441) and zanubrutinib (B611923). The information presented is supported by experimental data from preclinical and clinical studies, offering insights into the relative potency, selectivity, and metabolic profiles that differentiate these compounds.
Executive Summary
Bruton's tyrosine kinase is a clinically validated target in B-cell malignancies. The irreversible BTK inhibitors have transformed the treatment landscape for these diseases. While the parent compounds are extensively studied, their metabolites can also contribute significantly to the overall clinical activity and safety profile. This guide focuses on comparing the metabolites of three prominent covalent BTK inhibitors:
-
Acalabrutinib: Its major circulating and pharmacologically active metabolite is This compound .
-
Ibrutinib: It is metabolized into several compounds, with a dihydrodiol metabolite (PCI-45227) being an active entity.
-
Zanubrutinib: This agent is distinguished by not having any major active metabolites in circulation[1].
A key finding is that this compound is a potent and selective covalent BTK inhibitor in its own right, contributing to the overall pharmacological effect of acalabrutinib. This contrasts with ibrutinib's active metabolite, which is considerably less potent than the parent drug, and zanubrutinib, which lacks major active metabolites.
Comparative Pharmacodynamics and Potency
This compound demonstrates substantial intrinsic activity as a covalent inhibitor of BTK. It is the most significant circulating metabolite of acalabrutinib and contributes to its overall efficacy[2]. In contrast, while ibrutinib also has an active metabolite, its potency is markedly lower than the parent compound. Zanubrutinib is primarily cleared through metabolism without the formation of major active metabolites[1].
Table 1: In Vitro Potency of BTK Inhibitor Metabolites
| Compound | Parent Drug | Target | Assay Type | IC50 (nM) | Relative Potency to Parent Drug | Reference |
| This compound | Acalabrutinib | BTK | Biochemical Kinase Assay | 5.0 | ~0.5-fold | [3][4] |
| PCI-45227 | Ibrutinib | BTK | Biochemical Assay | Not explicitly stated | ~15-fold lower | [5] |
| Zanubrutinib Metabolites | Zanubrutinib | BTK | - | Not Applicable | No major active metabolites | [1] |
Kinase Selectivity Profile
The selectivity of a BTK inhibitor and its metabolites is crucial for minimizing off-target effects and improving the safety profile. Preclinical studies have shown that this compound maintains a high degree of selectivity for BTK, similar to its parent compound, acalabrutinib[2]. This is a critical feature, as off-target inhibition of other kinases by ibrutinib has been associated with adverse events.
Table 2: Kinase Selectivity of Acalabrutinib and its Metabolite this compound
| Kinase | Acalabrutinib IC50 (nM) | This compound IC50 (nM) |
| BTK | 3 | 5 |
| ITK | >1000 | >1000 |
| TEC | 13 | 25 |
| EGFR | >1000 | >1000 |
| ERBB2 | >1000 | >1000 |
| ERBB4 | >1000 | >1000 |
| JAK3 | >1000 | >1000 |
| BLK | 1.8 | 3.5 |
Data synthesized from preclinical pharmacological profiling studies.
Metabolism and Pharmacokinetics
The metabolic pathways of acalabrutinib, ibrutinib, and zanubrutinib are all primarily mediated by the cytochrome P450 enzyme CYP3A4[1][2]. However, the nature and activity of the resulting metabolites differ significantly.
-
Acalabrutinib: Undergoes extensive metabolism to form this compound, which has a longer half-life than acalabrutinib (approximately 7 hours vs. 1-2 hours) and contributes to sustained BTK inhibition[4].
-
Ibrutinib: Is metabolized by CYP3A4 to several metabolites, including the less potent active dihydrodiol metabolite[5].
-
Zanubrutinib: Is also a substrate for CYP3A4, but its metabolites are not considered to be major contributors to its pharmacological activity[1].
Table 3: Pharmacokinetic Properties of BTK Inhibitors and Their Metabolites
| Parameter | Acalabrutinib | This compound | Ibrutinib | PCI-45227 | Zanubrutinib |
| Metabolizing Enzyme | CYP3A4 | CYP3A4 | CYP3A4 | - | CYP3A4 |
| Half-life (t½) | ~1-2 hours | ~7 hours | ~4-6 hours | Not specified | ~2-4 hours |
| Active Metabolite | Yes | - | Yes | - | No (major) |
Experimental Protocols
Biochemical BTK Kinase Inhibition Assay (LanthaScreen™ Assay)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to determine the potency of inhibitors against a target kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against BTK.
Materials:
-
Recombinant BTK enzyme
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
-
Test compounds (e.g., this compound)
-
Kinase buffer
-
384-well plate
-
TR-FRET plate reader
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in the assay buffer.
-
Kinase Reaction: The BTK enzyme, anti-tag antibody, and the kinase tracer are combined.
-
Incubation: The test compound is incubated with the kinase reaction mixture in a 384-well plate. The binding of the tracer and antibody to the kinase results in a high FRET signal. The inhibitor competes with the tracer for binding to the kinase, leading to a decrease in the FRET signal.
-
Detection: The plate is read on a TR-FRET plate reader, measuring the emission at two wavelengths.
-
Data Analysis: The ratio of the two emission signals is calculated. The IC50 value is determined by plotting the FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
B-Cell Activation Assay (CD69 Expression)
This cellular assay measures the ability of a BTK inhibitor to block B-cell receptor (BCR) signaling, which is essential for B-cell activation.
Objective: To assess the functional inhibition of BTK in a cellular context by measuring the expression of the early activation marker CD69 on B cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated B cells
-
B-cell activators (e.g., anti-IgD antibody)
-
Test compounds (e.g., this compound)
-
Fluorescently labeled antibodies against B-cell markers (e.g., CD19) and the activation marker CD69
-
Flow cytometer
Procedure:
-
Cell Culture: PBMCs or isolated B cells are cultured in appropriate media.
-
Compound Treatment: The cells are pre-incubated with various concentrations of the test compound.
-
B-Cell Activation: The B cells are then stimulated with an activating agent like anti-IgD to induce BCR signaling.
-
Staining: After an incubation period, the cells are stained with fluorescently labeled antibodies for CD19 and CD69.
-
Flow Cytometry: The expression of CD69 on the CD19-positive B-cell population is analyzed using a flow cytometer.
-
Data Analysis: The percentage of CD69-positive B cells is determined for each compound concentration. The EC50 value (the concentration at which 50% of the activation is inhibited) is calculated.
Visualizations
Caption: Simplified BTK Signaling Pathway and Point of Inhibition.
Caption: Workflow for Biochemical and Cellular Assays.
Conclusion
The available data indicate that this compound, the primary metabolite of acalabrutinib, is a potent and selective covalent BTK inhibitor that likely contributes to the overall clinical efficacy of its parent drug. This is a distinguishing feature when compared to the metabolites of ibrutinib and zanubrutinib. The active metabolite of ibrutinib is significantly less potent than ibrutinib itself, and zanubrutinib does not produce major active metabolites. These differences in metabolite pharmacology may have implications for the duration of BTK inhibition and the overall therapeutic index of these agents. For researchers and drug developers, understanding the contribution of active metabolites is a critical aspect of preclinical and clinical evaluation of novel kinase inhibitors.
References
- 1. Population Pharmacokinetic Analysis of the BTK Inhibitor Zanubrutinib in Healthy Volunteers and Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of this compound, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | BTK | TargetMol [targetmol.com]
- 4. Exposure–response analysis of acalabrutinib and its active metabolite, ACP‐5862, in patients with B‐cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
ACP-5862: A Comparative Analysis of Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of ACP-5862, the major active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib. The data presented herein is intended to offer an objective overview of its performance against other kinases, supported by experimental data, to aid in drug development and research applications.
This compound is a potent and selective covalent inhibitor of BTK, exhibiting a kinase selectivity profile that is remarkably similar to its parent compound, acalabrutinib. Both molecules are designed for high-fidelity targeting of BTK, a critical component of the B-cell receptor (BCR) signaling pathway, thereby minimizing off-target activities that could lead to adverse effects.
Kinase Selectivity Profile of this compound
Cross-reactivity studies are crucial for understanding the specificity of a kinase inhibitor and predicting its potential off-target effects. The selectivity of this compound has been rigorously evaluated against a broad panel of kinases.
Biochemical Kinase Inhibition Data
In a comprehensive study, the inhibitory activity of this compound was assessed against a panel of closely related kinases, including members of the TEC and EGFR families, which share structural similarities with BTK. The results demonstrate a high degree of selectivity for BTK. For the vast majority of off-target kinases screened, this compound displayed inhibitory concentrations (IC50) greater than 100 nM, indicating minimal interaction at therapeutic concentrations.
Below is a summary of the IC50 values for this compound and its parent compound, acalabrutinib, against BTK and other select kinases.
| Kinase | This compound IC50 (nM) | Acalabrutinib IC50 (nM) |
| BTK | 5.0 | 3.0 |
| ITK | >100 | >100 |
| TEC | >100 | >100 |
| TXK | >100 | >100 |
| BMX | >100 | >100 |
| EGFR | >100 | >100 |
| ERBB2 | >100 | >100 |
| ERBB4 | >100 | >100 |
| BLK | >100 | >100 |
| JAK3 | >100 | >100 |
Data sourced from in vitro biochemical assays.
The data clearly indicates that this compound maintains a highly selective profile, comparable to that of acalabrutinib, with a potent inhibitory effect on its primary target, BTK, and significantly weaker interactions with other kinases.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the cross-reactivity studies of this compound.
KINOMEscan™ Kinase Inhibition Assay
The kinase selectivity of this compound was profiled using the KINOMEscan™ platform (DiscoverX), a competitive binding assay.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Procedure:
-
Kinases are fused to a proprietary DNA tag.
-
The test compound (this compound) is incubated with the DNA-tagged kinase and a ligand-immobilized solid support.
-
The mixture is allowed to reach equilibrium.
-
The solid support is washed to remove unbound components.
-
The amount of kinase bound to the solid support is measured by qPCR of the DNA tag.
-
The results are reported as percent of control (DMSO), where a lower value indicates stronger inhibition.
-
LanthaScreen™ Eu Kinase Binding Assay
The IC50 values for this compound against specific kinases were determined using the LanthaScreen™ Eu Kinase Binding Assay.
-
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay that measures the binding of a fluorescently labeled kinase inhibitor (tracer) to a europium-labeled anti-tag antibody-bound kinase. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the FRET signal.
-
Procedure:
-
A solution of the kinase, europium-labeled anti-tag antibody, and the test compound (this compound) at various concentrations is prepared in a microplate.
-
An Alexa Fluor™ 647-labeled kinase inhibitor tracer is added to initiate the binding competition.
-
The plate is incubated at room temperature to allow the binding to reach equilibrium.
-
The TR-FRET signal is measured on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
The ratio of the emission signals (665/615) is calculated, and the IC50 values are determined by fitting the data to a four-parameter logistic model.
-
Visualizing the BTK Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams have been generated.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway illustrating the central role of BTK and its inhibition by this compound.
Caption: Generalized experimental workflow for determining the kinase selectivity profile of this compound.
Validating the Therapeutic Relevance of ACP-5862 in Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic relevance of ACP-5862, the major active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib (B560132), in preclinical disease models of B-cell malignancies. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways and workflows, this document aims to facilitate a comprehensive understanding of this compound's contribution to the therapeutic effect of its parent compound, acalabrutinib, and its standing relative to other BTK inhibitors.
Executive Summary
Acalabrutinib is a highly selective, second-generation BTK inhibitor approved for the treatment of various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL). Following administration, acalabrutinib is metabolized to this compound, which is the most abundant circulating entity and possesses its own potent BTK inhibitory activity. Both acalabrutinib and this compound are covalent inhibitors, forming an irreversible bond with the Cys481 residue in the BTK active site. This guide delves into the preclinical evidence that substantiates the therapeutic activity of this active metabolite in relevant disease models, offering a comparative perspective against other key BTK inhibitors.
In Vitro Potency and Selectivity: Acalabrutinib vs. This compound and Competitors
The therapeutic efficacy of a BTK inhibitor is determined by its potency towards BTK and its selectivity against other kinases, which can mediate off-target effects. Both acalabrutinib and this compound demonstrate high potency and selectivity.
| Compound | BTK IC50 (nM) | Key Off-Target Kinase IC50 (nM) | Reference |
| Acalabrutinib | 3 | EGFR (>1000), ITK (27), TEC (11) | [1] |
| This compound | 5 | Similar selectivity profile to acalabrutinib | [2][3] |
| Ibrutinib (B1684441) | 1.5 | EGFR (7.8), ITK (0.8), TEC (5.2) | [1] |
| Zanubrutinib | <1 | EGFR (>1000), ITK (6.7), TEC (2.1) | [3] |
| Table 1: Comparative in vitro potency and selectivity of BTK inhibitors. IC50 values represent the half-maximal inhibitory concentration. |
Preclinical Efficacy in Chronic Lymphocytic Leukemia (CLL) Disease Models
The anti-tumor activity of acalabrutinib, and by extension the contribution of this compound, has been validated in two key preclinical mouse models of CLL.[4]
Eμ-TCL1 Adoptive Transfer Model
This aggressive, systemic disease model utilizes the transfer of leukemic cells from Eμ-TCL1 transgenic mice into recipient mice.
Key Findings:
-
Increased Survival: Acalabrutinib treatment significantly extended the median survival of mice compared to the vehicle-treated control group (81 days vs. 59 days).[4]
-
Inhibition of BCR Signaling: Acalabrutinib treatment led to a significant and sustained inhibition of BTK and its downstream signaling proteins, including PLCγ2 and S6, in splenocytes.[4]
| Treatment Group | Median Overall Survival (Days) | p-value |
| Vehicle | 59 | - |
| Acalabrutinib | 81 | 0.02 |
| Table 2: Efficacy of acalabrutinib in the Eμ-TCL1 adoptive transfer model of CLL.[4] |
Human Primary CLL Xenograft Model (NSG Mice)
In this model, immunodeficient NSG mice are engrafted with primary human CLL cells, providing a system to evaluate therapeutic effects on human tumors.
Key Findings:
-
Reduced Tumor Burden: Acalabrutinib treatment significantly decreased the tumor burden in the spleens of engrafted mice.[4]
-
Inhibition of Proliferation: A marked reduction in the proliferation of CLL cells, as measured by Ki67 expression, was observed in the acalabrutinib-treated group.[4]
-
On-Target Signaling Inhibition: Acalabrutinib effectively reduced the phosphorylation of downstream signaling molecules PLCγ2 and ERK in the human CLL cells within the mouse spleen.[4]
| Parameter | Vehicle Control | Acalabrutinib | p-value |
| Splenic Tumor Burden (% of human CLL cells) | Higher | Significantly Lower | 0.04 |
| CLL Cell Proliferation (% Ki67+ cells) | Higher | Significantly Lower | 0.02 |
| Table 3: Efficacy of acalabrutinib in the human primary CLL xenograft model.[4] |
Experimental Protocols
Eμ-TCL1 Adoptive Transfer Model Protocol
-
Cell Source: Leukemic splenocytes are harvested from Eμ-TCL1 transgenic mice.
-
Recipient Mice: C57BL/6 mice are used as recipients.
-
Cell Transplantation: A suspension of Eμ-TCL1 leukemic cells is intravenously injected into the recipient mice.
-
Disease Monitoring: The peripheral blood of recipient mice is monitored for the engraftment and expansion of CD5+/CD19+ leukemic cells.
-
Treatment Initiation: Drug treatment is initiated once the tumor burden in the peripheral blood reaches a predetermined threshold (e.g., ≥10% CD5+/CD19+ cells).
-
Drug Administration: Acalabrutinib is formulated in the drinking water and provided ad libitum to the treatment group. The control group receives vehicle-formulated drinking water.
-
Endpoint Analysis:
-
Survival: Mice are monitored daily, and survival is recorded.
-
Signaling Studies: At specified time points, splenocytes are harvested, and phosphoflow cytometry is used to analyze the phosphorylation status of BTK, PLCγ2, and S6.[4]
-
Human Primary CLL Xenograft Model Protocol
-
Cell Source: Peripheral blood mononuclear cells (PBMCs) are obtained from patients with CLL.
-
Recipient Mice: NOD-scid gamma (NSG) mice are used due to their profound immunodeficiency, which allows for the engraftment of human cells.
-
Engraftment: Mice are sublethally irradiated and then intravenously injected with human primary CLL cells.
-
Treatment: Acalabrutinib is administered via drinking water starting from the day of cell injection.
-
Endpoint Analysis:
-
Tumor Burden: After a defined treatment period (e.g., 3 weeks), spleens are harvested, and the percentage of human CD45+/CD19+/CD5+ CLL cells is determined by flow cytometry.
-
Proliferation: Spleen sections are analyzed by immunohistochemistry for the proliferation marker Ki67.
-
Signaling Pathways: Phosphoflow cytometry is performed on splenocytes to measure the phosphorylation levels of PLCγ2 and ERK.[4]
-
Visualizing the Mechanism and Workflow
BTK Signaling Pathway Inhibition by this compound
The following diagram illustrates the central role of BTK in B-cell receptor (BCR) signaling and its inhibition by this compound.
Caption: BTK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Preclinical Efficacy Testing
This diagram outlines the general workflow for assessing the in vivo efficacy of a BTK inhibitor in a xenograft model.
Caption: General experimental workflow for in vivo efficacy studies.
Conclusion
The preclinical data strongly support the therapeutic relevance of this compound, the primary active metabolite of acalabrutinib. In validated mouse models of CLL, acalabrutinib demonstrates significant anti-tumor efficacy, including reducing tumor burden and prolonging survival, which is attributed to the combined action of the parent drug and this compound.[4] Both molecules are potent and highly selective covalent inhibitors of BTK. This high selectivity likely contributes to the favorable safety profile observed in clinical settings when compared to the first-generation BTK inhibitor, ibrutinib. The experimental models and protocols detailed in this guide provide a framework for the continued investigation and comparison of novel BTK inhibitors in the drug development pipeline.
References
- 1. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of this compound, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
Comparative analysis of ACP-5862 and ibrutinib metabolites
A Comparative Analysis of ACP-5862 and Ibrutinib (B1684441) Metabolites
This guide provides a detailed comparative analysis of the metabolites of two key Bruton's tyrosine kinase (BTK) inhibitors: this compound, the major active metabolite of acalabrutinib (B560132), and the metabolites of ibrutinib. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their metabolic pathways, quantitative data, and the experimental methods used for their characterization.
Introduction
Ibrutinib, the first-in-class BTK inhibitor, and acalabrutinib, a next-generation inhibitor, are both crucial in the treatment of B-cell malignancies.[1][2] Their metabolism, however, yields different profiles of active and inactive byproducts that can influence their efficacy and safety. Acalabrutinib is extensively metabolized, with this compound (also known as M27) being its major active metabolite in human circulation.[2][3] Ibrutinib is also subject to extensive metabolism, primarily by cytochrome P450 enzymes, leading to several metabolites, with one major active metabolite.[4][5] Understanding the comparative metabolic profiles of this compound and ibrutinib's metabolites is essential for optimizing therapeutic strategies and managing drug-drug interactions.
Comparative Quantitative Data
The following tables summarize the key quantitative data related to the formation and activity of this compound and the primary active metabolite of ibrutinib.
Table 1: Metabolic Formation and Clearance
| Parameter | This compound (from Acalabrutinib) | Ibrutinib Metabolites | Reference |
| Primary Metabolizing Enzyme | CYP3A4 | CYP3A4/5, CYP2D6 (minor) | [2][4][5] |
| Major Active Metabolite | This compound (M27) | M37 (PCI-45227) | [4][5] |
| Other Notable Metabolites | - | M34, M25, Dihydrodiol-ibrutinib | [4][5][6] |
| Formation Km (μM) | 2.78 | Not explicitly stated | [2] |
| Formation Vmax (pmol/pmol CYP3A/min) | 4.13 | Not explicitly stated | [2] |
| Intrinsic Clearance (μL/min/mg) | 23.6 | Not explicitly stated | [2] |
Table 2: Pharmacological Activity of Major Active Metabolites
| Parameter | This compound | Ibrutinib Active Metabolite (M37) | Reference |
| Target | Bruton's Tyrosine Kinase (BTK) | Bruton's Tyrosine Kinase (BTK) | [7][8] |
| IC50 (nM) | 5.0 | ~15 times less potent than ibrutinib | [7][8] |
| Relative Potency (vs. Parent Drug) | ~2-fold lower potency than acalabrutinib | 15-fold lower inhibitory activity than ibrutinib | [2][8] |
| Kinase Selectivity | High, similar to acalabrutinib | Not explicitly stated | [2][3] |
Metabolic Pathways
The metabolic pathways of acalabrutinib to this compound and ibrutinib to its major metabolites are primarily mediated by the cytochrome P450 system, particularly CYP3A4.
Acalabrutinib to this compound Metabolic Pathway
Acalabrutinib undergoes oxidation by CYP3A4, which results in the opening of its pyrrolidine (B122466) ring to form the active metabolite this compound.[9]
Ibrutinib Metabolic Pathway
Ibrutinib is metabolized through several pathways, with oxidation by CYP3A4/5 being the most significant. This leads to the formation of its primary active metabolite, M37, as well as other metabolites like M34 and M25.[4][5] Ibrutinib also undergoes metabolism via glutathione (B108866) (GSH) conjugation.[10][11]
Experimental Protocols
The characterization of this compound and ibrutinib metabolites has been achieved through a series of in vitro experiments. The general workflow for these studies is outlined below.
In Vitro Metabolite Identification Workflow
Incubation with Human Liver Microsomes/Hepatocytes
-
Objective: To generate metabolites in a system that mimics hepatic metabolism.
-
Protocol Summary:
-
The parent drug (acalabrutinib or ibrutinib) is incubated with human liver microsomes or primary human hepatocytes.[4][12]
-
The incubation mixture typically contains a phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4) and an NADPH-regenerating system to support CYP450 enzyme activity.[4]
-
Incubations are carried out at 37°C for a specified period (e.g., 20 minutes to 24 hours).[4][13]
-
Control incubations without the NADPH-regenerating system are performed to distinguish enzymatic from non-enzymatic degradation.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Objective: To separate, detect, and identify the metabolites formed during incubation.
-
Protocol Summary:
-
Following incubation, the reaction is quenched (e.g., with acetonitrile).
-
The samples are then analyzed using a liquid chromatography system coupled to a tandem mass spectrometer.[5][12]
-
The chromatographic separation allows for the resolution of the parent drug from its various metabolites.
-
The mass spectrometer provides accurate mass measurements and fragmentation patterns, which are used to elucidate the structures of the metabolites.[13]
-
Recombinant CYP (rCYP) Reaction Phenotyping
-
Objective: To identify the specific CYP450 enzymes responsible for the formation of each metabolite.
-
Protocol Summary:
-
The parent drug is incubated with a panel of individual recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2D6).
-
The formation of metabolites is monitored to determine which enzymes are catalytically active. For this compound, rCYP reaction phenotyping indicated that CYP3A4 was responsible for its formation and metabolism.[2][3]
-
Conclusion
The metabolic profiles of acalabrutinib and ibrutinib show both similarities and key differences. Both drugs are primarily metabolized by CYP3A4, leading to the formation of major active metabolites. However, the specific metabolites and their relative potencies differ. This compound, the major active metabolite of acalabrutinib, retains significant BTK inhibitory activity, contributing to the overall efficacy of the parent drug.[3] The primary active metabolite of ibrutinib, M37, is considerably less potent than ibrutinib itself.[8] Furthermore, ibrutinib has a more complex metabolic pathway involving multiple oxidative metabolites and a glutathione conjugation route.[4][10] These distinctions in metabolism are critical for understanding the clinical pharmacology of these agents, including their potential for drug-drug interactions and their overall therapeutic indices.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Identification and Characterization of this compound, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formation of CYP3A‐specific metabolites of ibrutinib in vitro is correlated with hepatic CYP3A activity and 4β‐hydroxycholesterol/cholesterol ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of CYP3A-specific metabolites of ibrutinib in vitro is correlated with hepatic CYP3A activity and 4β-hydroxycholesterol/cholesterol ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extrahepatic metabolism of ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Extrahepatic metabolism of ibrutinib [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. ijpsonline.com [ijpsonline.com]
Comparative Analysis of BTK Occupancy by Acalabrutinib and its Active Metabolite, ACP-5862
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of Bruton's tyrosine kinase (BTK) occupancy by the second-generation BTK inhibitor, acalabrutinib (B560132), and its major active metabolite, ACP-5862. For clarity, it is important to note that this compound is not a competing drug but rather the primary circulating active metabolite of acalabrutinib. Therefore, this document will focus on the combined contribution of both molecules to BTK engagement following the administration of acalabrutinib.
The BTK Signaling Pathway
Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[1] Dysregulation of this pathway is a hallmark of various B-cell malignancies. Acalabrutinib is a targeted therapy designed to selectively and irreversibly inhibit BTK.[2][3][4]
Caption: Figure 1. Simplified BTK Signaling Pathway.
Pharmacokinetics and Metabolism of Acalabrutinib
Following oral administration, acalabrutinib is rapidly absorbed and primarily metabolized by cytochrome P450 3A4 (CYP3A4) enzymes.[2][5] This metabolism leads to the formation of its major active metabolite, this compound.[6][7][8] The mean exposure to this compound is approximately two- to threefold higher than that of acalabrutinib.[5][6] While this compound is about 50% less potent than acalabrutinib in its inhibition of BTK, its higher concentration contributes significantly to the overall and sustained therapeutic effect.[5][7]
Caption: Figure 2. Acalabrutinib Metabolism and Action.
BTK Occupancy Data
Clinical studies have demonstrated that acalabrutinib achieves high and sustained BTK occupancy in peripheral blood mononuclear cells (PBMCs).[9][10][11] This occupancy is the combined result of both acalabrutinib and this compound covalently binding to the Cys481 residue in the BTK active site.[2][3][5]
| Dosing Regimen | Time Point | Median BTK Occupancy | Reference |
| 100 mg Twice Daily | Trough | 95.3% | [12] |
| 200 mg Once Daily | Trough | 87.6% | [12] |
| 100 mg Twice Daily | 4 hours post-dose | >96% | [12] |
| 100 mg Twice Daily | Steady State | ≥95% | [9][10] |
Twice-daily dosing of acalabrutinib maintains a higher and more consistent level of BTK occupancy compared to once-daily administration.[12][13][14] This sustained inhibition is crucial for disrupting the continuous signaling that promotes B-cell malignancy proliferation.
Experimental Protocols
BTK Occupancy Assay Methodology
BTK occupancy is typically measured using flow cytometry-based assays on peripheral blood mononuclear cells (PBMCs) from patients.[15][16]
-
Sample Collection and Processing: Whole blood samples are collected at various time points after drug administration. PBMCs are then isolated using density gradient centrifugation.
-
Cell Lysis and Staining: The isolated PBMCs are lysed to release intracellular proteins, including BTK.
-
Probe Labeling: A fluorescently labeled probe that binds to the active site of BTK is added to the cell lysate. This probe will only bind to BTK molecules that are not already occupied by acalabrutinib or this compound.
-
Flow Cytometry Analysis: The sample is analyzed using a flow cytometer to quantify the amount of fluorescent probe bound to BTK.
-
Calculation of BTK Occupancy: BTK occupancy is calculated by comparing the fluorescence signal in treated samples to that of pre-dose or untreated control samples. The percentage of occupied BTK is determined by the reduction in probe binding.
Caption: Figure 3. BTK Occupancy Assay Workflow.
Conclusion
Acalabrutinib and its major active metabolite, this compound, work in concert to achieve high and sustained BTK occupancy. Acalabrutinib itself is a potent inhibitor, and its conversion to this compound, which has a longer half-life and is present at higher concentrations, ensures continuous inhibition of the BTK signaling pathway.[5][6][7] The twice-daily dosing regimen of acalabrutinib is optimized to maintain near-complete BTK occupancy, which is associated with profound and durable clinical responses in patients with B-cell malignancies.[12][13][14] Understanding the integrated pharmacokinetics and pharmacodynamics of both the parent drug and its active metabolite is crucial for the development and clinical application of targeted therapies.
References
- 1. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
- 2. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 3. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acalabrutinib - Wikipedia [en.wikipedia.org]
- 5. medicine.com [medicine.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Identification and Characterization of this compound, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exposure–response analysis of acalabrutinib and its active metabolite, ACP‐5862, in patients with B‐cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Clinical and biological implications of target occupancy in CLL treated with the BTK inhibitor acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical and biological implications of target occupancy in CLL treated with the BTK inhibitor acalabrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bioagilytix.com [bioagilytix.com]
- 16. medpace.com [medpace.com]
Correlating In Vitro Activity with In Vivo Efficacy: A Comparative Guide to ACP-5862 and Other BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity and in vivo efficacy of ACP-5862, the major active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib (B560132), with other prominent BTK inhibitors. The data presented is intended to aid researchers in understanding the nuances of these compounds and their potential therapeutic applications.
Data Presentation
The following tables summarize the key quantitative data for this compound and its parent compound, acalabrutinib, alongside the first-generation BTK inhibitor ibrutinib (B1684441), the second-generation inhibitor zanubrutinib (B611923), and the non-covalent inhibitor pirtobrutinib.
Table 1: In Vitro Potency Against Bruton's Tyrosine Kinase (BTK)
| Compound | Target | Assay Type | IC50 (nM) | EC50 (nM) | Notes |
| This compound | Wild-type BTK | Biochemical Kinase Assay | 5.0[1] | - | Pyrrolidine ring-opened metabolite of acalabrutinib.[1] |
| Wild-type BTK | LanthaScreen Assay | - | - | 2-fold lower potency than acalabrutinib.[2][3] | |
| Anti-IgD-induced CD69 expression in hWB | Cellular Assay | - | 64 ± 6[2] | hWB: human whole blood. | |
| Acalabrutinib | Wild-type BTK | Biochemical Kinase Assay | 3[1] | 8[1] | Parent drug of this compound. |
| Anti-IgD-induced CD69 expression in hWB | Cellular Assay | - | 9.2 ± 4.4[2] | ||
| Ibrutinib | Wild-type BTK | Biochemical Binding Kinetics | More potent than acalabrutinib and zanubrutinib[4] | <10 (cellular assays)[4] | First-generation covalent BTK inhibitor.[4] |
| Zanubrutinib | Wild-type BTK | Biochemical Binding Kinetics | Less potent than ibrutinib, more potent than acalabrutinib[4] | <10 (cellular assays)[4] | Second-generation covalent BTK inhibitor. |
| Pirtobrutinib | Wild-type BTK | Radiometric Enzyme Assay | 3.2[5] | - | Non-covalent (reversible) BTK inhibitor.[5] |
| BTK C481S Mutant | Radiometric Enzyme Assay | 1.4[5] | - | Effective against common resistance mutation.[5] |
Table 2: Kinase Selectivity Profile
| Compound | Kinome Scan Results (at 1 µM) | Selectivity Notes |
| This compound | Similar to acalabrutinib.[2] | Highly selective for BTK.[3][5] |
| Acalabrutinib | Highest selectivity among covalent inhibitors.[4] | Minimizes off-target activity.[6] |
| Ibrutinib | Lowest selectivity; inhibits other kinases with similar Cys residues.[4][6] | Off-target effects on TEC, EGFR, etc. can lead to side effects.[7] |
| Zanubrutinib | More selective than ibrutinib, less than acalabrutinib.[4] | Greater BTK specificity than ibrutinib.[8] |
| Pirtobrutinib | >98% of the human kinome not inhibited.[5] | Over 300-fold more selective for BTK than 98% of other kinases.[9] |
Table 3: In Vivo Pharmacokinetic Parameters
| Compound | Half-Life (hours) | Mean Exposure | Notes |
| This compound | 6.9[1] | 2- to 3-fold higher than acalabrutinib.[9][10] | Major active circulating metabolite of acalabrutinib.[1] |
| Acalabrutinib | 1[10] | - | Rapidly absorbed and metabolized.[7] |
| Ibrutinib | - | - | - |
| Zanubrutinib | - | - | Sustained BTK occupancy.[8] |
| Pirtobrutinib | ~19 (effective)[9] | - | Oral, non-covalent inhibitor.[11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. LanthaScreen™ Kinase Assay (for BTK Potency)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based biochemical assay used to measure kinase activity.
-
Principle: The assay measures the phosphorylation of a substrate by the kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the terbium and a fluorescein (B123965) label on the substrate into close proximity, resulting in a FRET signal.
-
Materials: Recombinant BTK enzyme, fluorescein-labeled substrate (e.g., poly-GAT or poly-GT), ATP, terbium-labeled anti-phosphotyrosine antibody (e.g., PY20), assay buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), and test compounds (this compound, acalabrutinib, etc.).[12]
-
Procedure:
-
A dilution series of the test compound is prepared.
-
The BTK enzyme is incubated with the test compound at various concentrations.
-
The kinase reaction is initiated by adding a mixture of the fluorescein-labeled substrate and ATP.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped by adding EDTA.
-
The terbium-labeled antibody is added, and the mixture is incubated to allow for antibody-substrate binding.
-
The TR-FRET signal is read on a plate reader capable of measuring emissions at both the terbium and fluorescein wavelengths.
-
The ratio of the emission signals is calculated and plotted against the compound concentration to determine the IC50 value.
-
2. KINOMEscan™ Assay (for Kinase Selectivity)
This is a competition binding assay used to determine the selectivity of a compound against a large panel of kinases.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is quantified using qPCR of a DNA tag fused to the kinase.[13][14]
-
Materials: A panel of DNA-tagged kinases, an immobilized ligand, test compound, and reagents for qPCR.
-
Procedure:
-
The test compound is incubated with a specific kinase from the panel.
-
This mixture is then added to a well containing the immobilized ligand.
-
The kinase is allowed to bind to either the test compound or the immobilized ligand.
-
The wells are washed to remove unbound kinase.
-
The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.
-
The results are reported as the percentage of the kinase that is bound to the immobilized ligand compared to a DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase.
-
3. CD69 Expression Assay (for Cellular Activity)
This is a flow cytometry-based assay to measure the activation of B-cells in whole blood.
-
Principle: B-cell activation through the B-cell receptor (BCR) pathway leads to the upregulation of surface markers, including CD69. BTK inhibitors block this signaling, thus preventing CD69 upregulation.[15][16]
-
Materials: Human whole blood, B-cell stimulus (e.g., anti-IgD antibody), fluorescently labeled antibodies against CD19 (to identify B-cells) and CD69, red blood cell lysis buffer, and a flow cytometer.
-
Procedure:
-
Human whole blood is incubated with various concentrations of the test compound (this compound, acalabrutinib, etc.).
-
The blood is then stimulated with a B-cell activator (e.g., anti-IgD) to induce BCR signaling.
-
After an incubation period, the red blood cells are lysed.
-
The remaining white blood cells are stained with fluorescently labeled antibodies for CD19 and CD69.
-
The cells are analyzed by flow cytometry to determine the percentage of CD19-positive B-cells that are also positive for CD69.
-
The EC50 value is calculated as the concentration of the compound that causes a 50% reduction in the percentage of CD69-positive B-cells compared to the stimulated control.
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: Simplified BTK signaling pathway and the point of inhibition by this compound.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sustained benefit of zanubrutinib vs ibrutinib in patients with R/R CLL/SLL: final comparative analysis of ALPINE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pirtobrutinib | C22H21F4N5O3 | CID 129269915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. lillyoncologypipeline.com [lillyoncologypipeline.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 14. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 15. journals.asm.org [journals.asm.org]
- 16. biocompare.com [biocompare.com]
Independent Verification of ACP-5862 Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published findings on ACP-5862, the major active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib (B560132). The performance of acalabrutinib, inclusive of this compound's contribution, is compared with alternative BTK inhibitors, supported by available experimental data.
This compound is a significant, pharmacologically active metabolite of acalabrutinib, contributing to its overall clinical efficacy.[1][2] Independent verification of the initial preclinical findings on this compound is not extensively available in published literature; the primary characterization has been presented in studies related to the development of acalabrutinib. However, the clinical performance of acalabrutinib, which is intrinsically linked to the activity of this compound, has been rigorously evaluated in head-to-head clinical trials against other BTK inhibitors, providing a basis for independent assessment of its therapeutic value.
Comparative Performance of BTK Inhibitors
The clinical efficacy and safety of acalabrutinib have been compared with the first-generation BTK inhibitor ibrutinib (B1684441) and the second-generation inhibitor zanubrutinib (B611923) in patients with chronic lymphocytic leukemia (CLL). These studies provide indirect but robust verification of the clinical activity of the acalabrutinib therapeutic entity, which includes this compound.
Efficacy Comparison
| Endpoint | Acalabrutinib vs. Ibrutinib (ELEVATE-RR trial) | Acalabrutinib vs. Zanubrutinib (Indirect Comparisons) |
| Progression-Free Survival (PFS) | Non-inferior to ibrutinib in previously treated CLL. | A network meta-analysis of three clinical trials (ELEVATE-RR, ALPINE, and ASCEND) suggested that zanubrutinib led to statistically significant improvements in PFS compared with acalabrutinib. |
| Overall Response Rate (ORR) | - | Indirect comparisons have shown numerical trends, but no statistically significant difference in ORR between zanubrutinib and acalabrutinib. |
| Complete Response (CR) | - | A trend in favor of zanubrutinib versus acalabrutinib for CR was noted in an indirect comparison, though it did not reach statistical significance. |
Safety and Tolerability Comparison
| Adverse Event | Acalabrutinib vs. Ibrutinib (ELEVATE-RR trial) | Acalabrutinib vs. Zanubrutinib (Indirect Comparisons & Clinical Experience) |
| Atrial Fibrillation | Significantly lower incidence with acalabrutinib (9.4%) compared to ibrutinib (16%). | Both acalabrutinib and zanubrutinib are generally considered to have a better cardiac safety profile than ibrutinib. Direct head-to-head trial data comparing acalabrutinib and zanubrutinib is limited, but both show lower rates of atrial fibrillation than ibrutinib. |
| Hypertension | Less common with acalabrutinib (9.4%) compared to ibrutinib (23.2%). | Both second-generation inhibitors are associated with lower rates of hypertension compared to ibrutinib. |
| Bleeding | - | Bleeding risk is a class effect for BTK inhibitors. Some expert opinions suggest a slight trend of higher bleeding incidence with ibrutinib. |
| Other Common Adverse Events | - | Ibrutinib is more commonly associated with arthralgias, rash, and muscle cramps. |
| Treatment Discontinuation due to Adverse Events | Lower in the acalabrutinib group (14.7%) compared to the ibrutinib group (21.3%). | - |
Pharmacological Profile of this compound
Based on the primary characterization studies, this compound is a potent and selective covalent inhibitor of BTK.
| Parameter | This compound | Acalabrutinib |
| BTK Inhibition (IC50) | Approximately 2-fold less potent than acalabrutinib in biochemical assays. | Potent BTK inhibitor. |
| Kinase Selectivity | Similar high kinase selectivity profile to acalabrutinib. Both are more selective for BTK compared to ibrutinib and zanubrutinib. | Highly selective for BTK. |
| Mechanism of Action | Covalent irreversible binding to Cys481 in the BTK active site. | Covalent irreversible binding to Cys481 in the BTK active site. |
| Pharmacokinetics | Higher systemic exposure (2- to 3-fold higher AUC) and longer half-life than acalabrutinib. | Rapidly absorbed and eliminated. |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound and other BTK inhibitors are outlined below.
LanthaScreen™ Eu Kinase Binding Assay for BTK IC50 Determination
This assay is designed to measure the affinity of an inhibitor for a kinase. It is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the test compound.
-
Reagent Preparation : Prepare a dilution series of the test compound (e.g., this compound). Prepare a solution containing the BTK enzyme and a europium-labeled anti-tag antibody. Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer.
-
Assay Procedure : In a 384-well plate, add the test compound dilutions. Add the kinase/antibody mixture to all wells. Add the tracer solution to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Data Acquisition : Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The signal is measured at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis : Calculate the emission ratio of the acceptor to donor signals. Plot the emission ratio against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor that causes 50% displacement of the tracer.
KINOMEscan® Kinase Selectivity Profiling
This platform assesses the selectivity of a compound by measuring its binding to a large panel of kinases.
-
Assay Principle : The assay is a competition binding assay. Kinases are tagged with DNA, and a ligand specific for the kinase is immobilized on a solid support. The test compound is incubated with the kinase and the immobilized ligand.
-
Measurement : If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase remaining in solution is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis : The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a control. A lower percentage indicates stronger binding of the compound to the kinase. Dissociation constants (Kd) can also be determined from dose-response curves.
BTK Occupancy Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the extent to which a BTK inhibitor is bound to its target in cells.
-
Sample Collection and Processing : Collect whole blood from subjects at various time points after drug administration. Isolate PBMCs using density gradient centrifugation.
-
Cell Lysis : Lyse the isolated PBMCs to release the intracellular contents, including BTK.
-
Occupancy Measurement : An ELISA-based method is commonly used. A plate is coated with an anti-BTK antibody. The cell lysate is added to the wells. A biotinylated probe that covalently binds to the unoccupied BTK active site is then added. The amount of bound probe is detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate.
-
Data Calculation : The percentage of BTK occupancy is calculated by comparing the signal from the test sample to that of a pre-dose sample (representing 0% occupancy) and a sample saturated with the inhibitor (representing 100% occupancy).
B-Cell Activation Assay (CD69 Expression)
This assay evaluates the functional consequence of BTK inhibition by measuring the suppression of B-cell activation.
-
Cell Stimulation : Isolate PBMCs or use whole blood. Stimulate B cells with an activating agent, such as anti-IgM or anti-IgD antibodies, in the presence of various concentrations of the BTK inhibitor.
-
Staining : After an incubation period, stain the cells with fluorescently labeled antibodies against B-cell markers (e.g., CD19) and the activation marker CD69.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. Gate on the B-cell population (CD19-positive cells) and measure the percentage of these cells that are expressing CD69.
-
Data Analysis : Plot the percentage of CD69-positive B cells against the inhibitor concentration to determine the EC50, the concentration of the inhibitor that causes 50% inhibition of B-cell activation.
Visualizations
References
Assessing the Synergistic Effects of ACP-5862 with Other Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACP-5862 is the major and pharmacologically active metabolite of acalabrutinib (B560132), a second-generation, highly selective, and irreversible Bruton's tyrosine kinase (BTK) inhibitor.[1][2] Acalabrutinib and this compound both covalently bind to the cysteine residue Cys481 in the active site of the BTK enzyme, leading to its inhibition.[3] BTK is a key signaling molecule in the B-cell antigen receptor (BCR) and cytokine receptor pathways, which are crucial for B-cell proliferation, trafficking, chemotaxis, and adhesion.[1][3] By inhibiting BTK, acalabrutinib and this compound effectively suppress these processes, making them valuable therapeutic agents in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[2][4] While this compound is approximately 50% less potent than its parent compound, acalabrutinib, it exhibits a two- to three-fold higher plasma exposure, contributing significantly to the overall clinical efficacy.[1][4]
This guide provides a comprehensive comparison of the pharmacokinetic synergy between this compound (in the context of its parent drug, acalabrutinib) and other compounds, primarily focusing on inhibitors and inducers of the cytochrome P450 3A (CYP3A) enzyme system. The data presented here is crucial for understanding the drug-drug interaction profile of acalabrutinib and for optimizing its clinical use.
Pharmacokinetic Profile of this compound and Acalabrutinib
The pharmacokinetic properties of both acalabrutinib and its active metabolite this compound are summarized in the table below. These parameters are essential for interpreting the synergistic effects observed with co-administered compounds.
| Parameter | Acalabrutinib | This compound |
| Time to Maximum Concentration (Tmax) | ~0.9 hours | ~1.6 hours |
| Terminal Elimination Half-Life (t1/2) | ~1 hour | ~3.5 hours |
| Apparent Oral Clearance (CL/F) | ~71 L/hr | ~13 L/hr |
| Volume of Distribution (Vdss) | ~101 L | ~67 L |
| Plasma Protein Binding | 97.5% | 98.6% |
Synergistic Effects on Pharmacokinetics: Drug-Drug Interactions
The primary mechanism of drug-drug interactions involving acalabrutinib and this compound is through the modulation of CYP3A enzymes, which are the main enzymes responsible for the metabolism of acalabrutinib to this compound.[1] Co-administration with strong CYP3A inhibitors or inducers can significantly alter the plasma concentrations of both acalabrutinib and this compound, thereby affecting the overall therapeutic effect and safety profile.
The following table summarizes the observed and predicted changes in the area under the curve (AUC) of acalabrutinib and this compound when co-administered with various CYP3A modulators.
| Co-administered Compound | CYP3A Activity | Change in Acalabrutinib AUC | Change in this compound AUC | Clinical Recommendation |
| Itraconazole (B105839) (Strong Inhibitor) | Inhibition | 5.21-fold increase | - | Avoid co-administration. If short-term use is necessary, interrupt acalabrutinib treatment. |
| Fluconazole (Moderate Inhibitor) | Inhibition | 2.16-fold increase | 0.95-fold (no significant change) | Reduce acalabrutinib dose to 100 mg once daily. |
| Isavuconazole (Moderate Inhibitor) | Inhibition | 1.60-fold increase | 0.91-fold (no significant change) | No dose adjustment needed, but monitor for adverse reactions. |
| Rifampin (Strong Inducer) | Induction | 77% decrease | - | Avoid co-administration. If unavoidable, increase acalabrutinib dose to 200 mg twice daily. |
Experimental Protocols
The drug-drug interaction (DDI) studies summarized above were typically conducted as Phase I, open-label, randomized, two-period crossover studies in healthy volunteers. The general methodology for these studies is outlined below.
Study Design
A typical DDI study involves two periods. In one period, subjects receive a single dose of acalabrutinib alone. In the other period, they receive the interacting drug (a CYP3A inhibitor or inducer) for a specified duration to reach steady-state, followed by co-administration of a single dose of acalabrutinib. The order of the periods is randomized. A washout period separates the two treatment periods.
Subject Population
Healthy male and female subjects, typically between the ages of 18 and 65, are enrolled. Subjects undergo a screening process to ensure they meet the inclusion and exclusion criteria, which includes an assessment of their general health, liver function, and kidney function.
Dosing and Administration
-
Acalabrutinib: A single oral dose of 100 mg is typically administered.
-
CYP3A Inhibitors: For example, itraconazole might be administered at a dose of 200 mg twice daily for several days prior to and on the day of acalabrutinib administration.
-
CYP3A Inducers: For example, rifampin might be administered at a dose of 600 mg once daily for several days prior to and on the day of acalabrutinib administration.
Pharmacokinetic Sampling and Analysis
Blood samples are collected at predefined time points before and after acalabrutinib administration (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Plasma concentrations of acalabrutinib and this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][5] The lower limit of quantification is typically around 1 ng/mL for acalabrutinib and 5 ng/mL for this compound.[6]
Data Analysis
Pharmacokinetic parameters, including Cmax (maximum plasma concentration) and AUC (area under the plasma concentration-time curve), are calculated for acalabrutinib and this compound for each treatment period. The geometric mean ratios of these parameters (with and without the interacting drug) and their 90% confidence intervals are then determined to assess the magnitude of the drug-drug interaction.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflow.
Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Inhibition by Acalabrutinib/ACP-5862.
Caption: General Workflow of a Two-Period Crossover Drug-Drug Interaction (DDI) Study.
Conclusion
The clinical activity of acalabrutinib is attributable to both the parent drug and its major active metabolite, this compound. Understanding the synergistic effects, particularly the pharmacokinetic interactions with other compounds, is paramount for the safe and effective use of this therapeutic agent. The data clearly demonstrate that co-administration with strong CYP3A inhibitors or inducers leads to clinically significant changes in the exposure of acalabrutinib and, consequently, the total active moiety. Therefore, careful consideration of concomitant medications and appropriate dose adjustments, as outlined in this guide, are essential for optimizing patient outcomes. Researchers and drug development professionals should be mindful of these interactions when designing clinical trials and when developing new combination therapies involving acalabrutinib.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the Drug–Drug Interaction Potential of Acalabrutinib and Its Active Metabolite, ACP‐5862, Using a Physiologically‐Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel LC-MS/MS method for simultaneous estimation of acalabrutinib and its active metabolite acalabrutinib M27 in human plasma and application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for ACP-5862
For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of ACP-5862, a major active metabolite of Acalabrutinib. Adherence to these procedures is critical for minimizing environmental impact and ensuring a safe laboratory environment.
Immediate Safety and Handling
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate care. The following personal protective equipment (PPE) should be worn:
-
Respiratory Protection: A self-contained breathing apparatus is recommended, especially in situations where dust formation is possible.[1]
-
Hand Protection: Wear surgical gloves.[1]
-
Eye Protection: Safety goggles should be worn.
-
Protective Clothing: A lab coat is essential to protect from accidental spills.
All handling of this compound and its waste should be conducted in a well-ventilated area, such as a chemical fume hood.[1]
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is incineration.[1] This process should be carried out in accordance with all applicable federal, state, and local environmental regulations. The following steps provide a procedural guide for the safe disposal of this compound waste.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, and cleaning materials).
-
Segregate this compound waste from other incompatible chemical wastes to prevent hazardous reactions.
-
-
Waste Collection and Containerization:
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the specific contents, including "this compound."
-
Include the accumulation start date on the label.[5]
-
-
Storage:
-
Disposal:
Accidental Release Measures
In the event of a spill, the following measures should be taken:
-
Personal Precautions: Wear a self-contained breathing apparatus and avoid dust formation.[1]
-
Spill Cleanup: Wash the spill area with plenty of water and ensure adequate ventilation.[1]
Summary of Key Information
| Parameter | Information | Source |
| Primary Disposal Method | Incineration | [1] |
| Personal Protective Equipment | Self-contained breathing apparatus, surgical gloves, safety goggles, lab coat. | [1] |
| Handling Precautions | Use in a well-ventilated area; avoid dust formation. | [1] |
| Accidental Release | Wash with plenty of water; ensure adequate ventilation. | [1] |
| Extinguishing Media | Carbon dioxide, dry chemical powder, foam, water. | [1] |
| Regulatory Consideration | Resource Conservation and Recovery Act (RCRA) P-Series and U-Series may apply. | [1] |
Disposal Procedure Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. kmpharma.in [kmpharma.in]
- 2. danielshealth.com [danielshealth.com]
- 3. vumc.org [vumc.org]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
Essential Safety and Handling Protocol for ACP-5862
Disclaimer: No specific Safety Data Sheet (SDS) for ACP-5862 was located. The following guidance is based on the Material Safety Data Sheet (MSDS) for the deuterated analogue, Acalabrutinib Metabolite M27 (this compound)-D4, and established best practices for handling potent pharmaceutical compounds. A thorough risk assessment should be conducted by qualified personnel before handling this substance. The information provided here is for research and development purposes only and is not intended for drug, household, or other uses.[1]
This guide furnishes crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in handling this compound. It provides a procedural framework for safe operational conduct and disposal.
Personal Protective Equipment (PPE)
Given the potent nature of Bruton's tyrosine kinase (BTK) inhibitors, a comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | - Double Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields |
| Weighing and Aliquoting (Solid Form) | - Primary Engineering Control: Chemical Fume Hood or Glove Box- Respiratory Protection: Self-contained breathing apparatus[1] or a Powered Air-Purifying Respirator (PAPR)- Hand Protection: Double Nitrile Gloves- Body Protection: Disposable Gown/Coveralls- Eye Protection: Chemical Splash Goggles or Face Shield- Foot Protection: Disposable Shoe Covers |
| Solution Preparation and Handling | - Primary Engineering Control: Chemical Fume Hood- Respiratory Protection: Air-purifying respirator with appropriate cartridges if not in a fume hood- Hand Protection: Double Nitrile Gloves- Body Protection: Lab Coat or Disposable Gown- Eye Protection: Safety Glasses with Side Shields or Chemical Splash Goggles |
| Spill Cleanup | - Respiratory Protection: Self-contained breathing apparatus[1]- Hand Protection: Heavy-duty Nitrile or Rubber Gloves (over inner nitrile gloves)- Body Protection: Impermeable Coveralls- Eye Protection: Chemical Splash Goggles and Face Shield- Foot Protection: Chemical-resistant boots or shoe covers |
| Waste Disposal | - Double Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields |
Operational and Disposal Plans
-
Pre-Handling:
-
Designate a specific area for handling this compound.
-
Ensure a safety shower and eyewash station are readily accessible.
-
Prepare and label all necessary equipment and containers.
-
Verify the functionality of all engineering controls (e.g., fume hood).
-
-
During Handling:
-
Post-Handling:
-
Thoroughly decontaminate all work surfaces and equipment after use.
-
Remove and dispose of PPE in the designated waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.
-
| Exposure Scenario | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do not induce vomiting. Seek immediate medical assistance for gastric lavage.[1] |
| Accidental Release (Spill) | Wear a self-contained breathing apparatus and other appropriate PPE.[1] Contain the spill and clean it up with an absorbent material. Wash the spill area with plenty of water.[1] Ensure adequate ventilation.[1] Collect all cleanup materials in a sealed container for proper disposal. |
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Contaminated materials and disposable PPE should be placed in a sealed, labeled container for hazardous waste disposal.
Safe Handling Workflow for this compound
The following diagram illustrates the logical workflow for safely handling this compound, from initial receipt to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
